Trioleyl Phosphite (so called)
Description
Significance of Phosphite (B83602) Esters in Modern Chemistry
Phosphite esters, or organophosphites, are a class of organophosphorus(III) compounds with the general formula P(OR)₃. wikipedia.org They are formally considered esters of phosphorous acid. wikipedia.orgchemeurope.com These compounds are highly significant in modern chemistry due to their versatile reactivity. They function as potent Lewis bases, allowing them to act as ligands for metal ions in coordination complexes. wikipedia.org This property is leveraged in industrial-scale homogeneous catalysis, such as in hydroformylation and hydrocyanation processes, where ligands like triethylphosphite and triphenylphosphite are employed. wikipedia.org
In the realm of organic synthesis, phosphite esters are key reagents in several name reactions, including the Michaelis–Arbuzov reaction to form phosphonates and the Perkow reaction for creating vinyl phosphonates. wikipedia.orgwikipedia.org They also serve as reducing agents; for example, triethyl phosphite can reduce certain hydroperoxides to alcohols, a reaction utilized in complex total synthesis projects. chemeurope.com Furthermore, phosphite esters, particularly aryl phosphites, are used as stabilizers in halogen-containing polymers like PVC, where they can be converted to phosphate (B84403) esters, thereby protecting the polymer. wikipedia.org Their ability to act as antioxidants by decomposing hydroperoxides is another critical industrial application. acs.org
Overview of Trioleyl Phosphite within the Broader Class of Triesters of Phosphorous Acid
Trioleyl Phosphite, also known by the IUPAC name tris(octadec-9-enyl) phosphite, is a triester of phosphorous acid. It belongs to the broader class of phosphorous acid triesters, which are organic compounds featuring a central phosphorous acid core with three organic groups attached via ester linkages. ontosight.ai In the case of Trioleyl Phosphite, these three groups are oleyl chains, derived from oleyl alcohol.
The synthesis of phosphite esters like Trioleyl Phosphite generally involves the reaction of an alcohol with phosphorus trichloride (B1173362). wikipedia.org To produce the C₃-symmetric trialkyl derivatives and avoid side reactions that can lead to dialkyl phosphites, the reaction is typically conducted in the presence of a base, such as a tertiary amine. wikipedia.orgwikipedia.org The base neutralizes the hydrogen chloride byproduct of the reaction. google.com
Below is a table summarizing the key physical and chemical properties of Trioleyl Phosphite.
Table 1: Physicochemical Properties of Trioleyl Phosphite
| Property | Value |
|---|---|
| IUPAC Name | tris(octadec-9-enyl) phosphite |
| Synonyms | Phosphorous Acid Trioleyl Ester spectrumchemical.com |
| CAS Number | 13023-13-7 spectrumchemical.com |
| Molecular Formula | C₅₄H₁₀₅O₃P spectrumchemical.comstarshinechemical.com |
| Molecular Weight | 833.40 g/mol spectrumchemical.comstarshinechemical.com |
| Appearance | Colorless to Yellow Clear Liquid spectrumchemical.comstarshinechemical.com |
| Density | 0.88 - 0.899 g/cm³ starshinechemical.comchemsrc.com |
| Flash Point | 225 °C starshinechemical.com |
| Refractive Index | 1.47 - 1.472 starshinechemical.comchemsrc.com |
Historical Context of Phosphite Research and its Evolution
The history of organophosphorus compounds dates back to the 19th century, with the synthesis of tetraethyl pyrophosphate (TEPP) in 1854 being a notable early event. mdpi.com However, the significant biological properties of many of these compounds were not discovered until the 1930s and 1940s. mdpi.com
Research specifically into phosphites gained momentum in the mid-20th century. Initial studies in the 1950s explored their potential as agricultural fertilizers, though they were found not to be as effective a phosphorus source as phosphates. sinab.itmdpi.com A significant evolution in phosphite research occurred in the 1970s with the discovery and commercial development of their fungicidal properties. dbca.wa.gov.aumurdoch.edu.au This led to their use in managing plant diseases caused by pathogens like Phytophthora. dbca.wa.gov.auresearchgate.net This application is based on phosphite's ability to both directly inhibit the pathogen and stimulate the plant's natural defense mechanisms. mdpi.comresearchgate.netfrontiersin.org The development of more refined synthetic methods, such as the use of amine bases to improve yields and purity of trialkyl phosphites, was also a critical step in their evolution, enabling broader industrial and laboratory use. wikipedia.orggoogle.comorgsyn.org
Current Research Landscape and Academic Relevance of Trioleyl Phosphite Studies
The contemporary research landscape for organophosphorus compounds remains vibrant, with a focus on creating novel synthetic routes and expanding their applications. frontiersin.org Within this context, Trioleyl Phosphite has emerged as a compound of specific academic interest, particularly in materials science.
Recent computational and experimental studies have identified phosphite derivatives as promising electrolyte additives for enhancing the performance of high-voltage lithium-ion batteries (LIBs). rsc.org These additives can form a stable protective layer, known as a cathode electrolyte interphase (CEI), on the electrode surface. rsc.org Computational screening studies, using methods like density functional theory (DFT), have specifically pinpointed Trioleyl Phosphite as a promising candidate for a CEI-forming additive. rsc.orgresearchgate.net These studies evaluate key parameters such as oxidation potential (OP) and reduction potential (RP) to predict the additive's effectiveness. rsc.org Trioleyl Phosphite is also noted as a derivative used in high-performance cathode additives in such batteries. chemicalbook.com This research highlights a modern, high-technology application for this specific phosphite ester, moving beyond its traditional roles and underscoring its relevance in current academic and industrial research.
Properties
IUPAC Name |
tris[(E)-octadec-9-enyl] phosphite | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H105O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58(56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3/b28-25+,29-26+,30-27+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULKPMBZSVVAJM-WUOFIQDXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOP(OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCOP(OCCCCCCCC/C=C/CCCCCCCC)OCCCCCCCC/C=C/CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H105O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Kinetics of Trioleyl Phosphite
Direct Esterification Pathways to Trioleyl Phosphite (B83602)
Direct esterification remains a prominent method for the synthesis of trioleyl phosphite, typically involving the reaction of a phosphorus halide with oleyl alcohol. This pathway offers a straightforward approach to the desired product, though careful control of reaction conditions is necessary to mitigate side reactions.
Synthesis via Phosphorus Trichloride (B1173362) and Oleyl Alcohol
PCl₃ + 3 (C₁₈H₃₅OH) → P(OC₁₈H₃₅)₃ + 3 HCl
This reaction is typically carried out in an inert solvent to facilitate mixing and temperature control. However, the reaction produces hydrogen chloride (HCl) as a byproduct, which can lead to undesirable side reactions, such as the dealkylation of the phosphite ester product. To circumvent this, a proton acceptor is generally employed. nih.govresearchgate.netgoogle.comorgsyn.orggoogle.com
Proton acceptors, typically tertiary amines such as triethylamine or pyridine, are crucial for the controlled synthesis of trioleyl phosphite from phosphorus trichloride and oleyl alcohol. nih.govgoogle.comorgsyn.org Their primary function is to neutralize the hydrogen chloride generated during the esterification process. nih.govgoogle.com This prevents the acid-catalyzed decomposition of the trioleyl phosphite product. The reaction with a tertiary amine (R₃N) proceeds as follows:
PCl₃ + 3 (C₁₈H₃₅OH) + 3 R₃N → P(OC₁₈H₃₅)₃ + 3 R₃NH⁺Cl⁻
The resulting trialkylammonium chloride salt is typically insoluble in the reaction solvent and can be removed by filtration. orgsyn.orgresearchgate.net The choice of the tertiary amine can influence the reaction rate and the ease of separation of the byproduct. For instance, diethylaniline has been used in similar preparations because its hydrochloride salt is non-hygroscopic and easily filtered. researchgate.net The use of a proton acceptor allows the reaction to proceed to completion with higher yields of the desired trioleyl phosphite. nih.gov
Table 1: Comparison of Proton Acceptors in Trialkyl Phosphite Synthesis
| Proton Acceptor | Key Advantages | Reference |
| Triethylamine | Commonly used, effective HCl scavenger. | google.com |
| Pyridine | Effective catalyst and HCl scavenger. | orgsyn.org |
| Diethylaniline | Forms an easily filterable, non-hygroscopic hydrochloride salt. | researchgate.net |
| Tributylamine | Used in the synthesis of various trialkyl phosphites. | orgsyn.org |
| Triamylamine | Another example of a tertiary amine used in phosphite synthesis. | orgsyn.org |
This table is generated based on general knowledge of phosphite synthesis and may not be specific to trioleyl phosphite.
The mechanism of hydrogen chloride scavenging by a tertiary amine involves the nucleophilic attack of the amine's lone pair of electrons on the proton of the HCl molecule. This acid-base reaction is rapid and effectively removes HCl from the reaction medium as it is formed.
The esterification reaction itself is believed to proceed through a stepwise nucleophilic substitution at the phosphorus center. The alcohol (oleyl alcohol) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus trichloride. This results in the displacement of a chloride ion and the formation of a P-O bond. This process is repeated three times to form the final trioleyl phosphite product. The presence of the tertiary amine does not directly participate in the P-O bond formation but is critical for driving the equilibrium towards the product side by preventing the reverse reaction and product degradation that would be caused by the accumulation of HCl. google.com
Alternative Synthetic Routes from Phosphorus-Containing Precursors
While phosphorus trichloride is the most common precursor, other phosphorus-containing compounds can also be utilized for the synthesis of phosphite esters. These alternative precursors may offer advantages in terms of reactivity, safety, or the avoidance of corrosive byproducts. For instance, phosphinates have been explored as potential replacements for PCl₃ in organophosphorus synthesis, offering improved stability and lower toxicity. nih.govresearchgate.net However, specific applications of these alternatives for the synthesis of trioleyl phosphite are not extensively documented in readily available literature. Another potential precursor is phosphorous acid, which can be esterified, although this route is less common for the synthesis of trialkyl phosphites.
Transesterification Reactions Involving Trioleyl Phosphite
Transesterification provides an alternative and often milder route to trioleyl phosphite. This method involves the exchange of the alkoxy or aryloxy groups of a starting phosphite ester with oleyl alcohol. This process is reversible and can be driven to completion by removing the more volatile alcohol or phenol byproduct. nih.gov
Alcohol Exchange Mechanisms in Phosphite Synthesis
The transesterification reaction is typically catalyzed by a base, such as an alkali metal alkoxide or phenoxide. google.comgoogle.com For example, a triaryl phosphite like triphenyl phosphite can be reacted with oleyl alcohol in the presence of a catalyst to produce trioleyl phosphite and phenol. The mechanism involves the nucleophilic attack of the oleyl alcoholate (formed by the reaction of oleyl alcohol with the basic catalyst) on the phosphorus atom of the starting phosphite ester. This leads to the formation of a pentacoordinate intermediate, which then eliminates a phenoxide ion to yield the new phosphite ester.
(ArO)₃P + 3 C₁₈H₃₅OH ⇌ P(OC₁₈H₃₅)₃ + 3 ArOH
To drive the equilibrium towards the formation of trioleyl phosphite, the phenol byproduct is typically removed by distillation, often under reduced pressure. google.com The efficiency of the transesterification can be influenced by the nature of the starting phosphite, the alcohol, the catalyst, and the reaction conditions such as temperature and pressure. For instance, the transesterification of trimethyl phosphite with higher alcohols has been shown to proceed at elevated temperatures without a catalyst, with the removal of the more volatile methanol driving the reaction. google.com
Table 2: Factors Influencing Transesterification for Trialkyl Phosphite Synthesis
| Factor | Influence on Reaction | Reference |
| Catalyst | Basic catalysts like sodium methoxide or sodium phenate accelerate the reaction. | google.comgoogle.com |
| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions. | google.com |
| Pressure | Reduced pressure is often used to remove the volatile byproduct, shifting the equilibrium. | google.com |
| Reactant Ratio | An excess of the desired alcohol (oleyl alcohol) can help drive the reaction to completion. | google.com |
| Starting Phosphite | The volatility of the alcohol in the starting phosphite influences the ease of byproduct removal. | nih.gov |
This table is based on general principles of transesterification and may not be specific to trioleyl phosphite.
Catalytic Approaches to Phosphite Ester Formation
Traditional methods for synthesizing phosphite esters, such as trioleyl phosphite, often involve the reaction of phosphorus trichloride with the corresponding alcohol. wikipedia.orgwikipedia.org This process can be stoichiometric and may generate significant waste, such as hydrogen chloride. wikipedia.orgorgsyn.org Catalytic methods offer a more efficient and environmentally benign alternative by lowering activation energies and enabling reactions under milder conditions.
Recent advancements in organophosphorus chemistry have highlighted the efficacy of zinc(II) complexes as catalysts for the formation of phosphite esters. nih.govrsc.org While much of the research has focused on the synthesis of phosphite diesters, the principles are applicable to the formation of triesters like trioleyl phosphite. Environmentally benign Zn(II) catalysts have been successfully used for the phosphonylation of a wide range of alcohols, including those that are sterically demanding. nih.govrsc.org
In these catalytic systems, two different alcohols can be introduced onto a phosphorus center sequentially under mild, additive-free conditions. oup.com Commonly used zinc catalysts include zinc acetylacetonate (Zn(acac)₂) and bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc(II) (Zn(TMHD)₂). acs.orgnih.gov These catalysts have shown high activity and selectivity in the phosphonylation of primary, secondary, and even tertiary alcohols using reagents like dimethyl phosphite. acs.org The reaction proceeds smoothly, often at temperatures as low as 0°C, and demonstrates excellent functional group tolerance. acs.org For sterically hindered alcohols, which would be relevant for the long-chain oleyl alcohol, sterically hindered zinc complexes have demonstrated the best activity. acs.org This approach represents a significant improvement over conventional methods that rely on stoichiometric activation of phosphonylating reagents. nih.govrsc.orgrsc.org
Table 1: Examples of Zinc(II) Catalysts in Phosphonylation of Alcohols
| Catalyst | Substrate Examples | Key Features |
|---|---|---|
| Zn(acac)₂ | Primary, secondary, and tertiary alcohols | High to excellent yields; mild reaction conditions. nih.gov |
| Zn(TMHD)₂ | Sterically hindered alcohols, carbohydrates, steroids | Most active catalyst for demanding substrates. acs.org |
Beyond zinc, other metal-based and metal-free catalytic systems have been explored for phosphite ester synthesis. Molecular iodine, for instance, has been utilized as an effective catalyst for the phosphorylation of alcohols. acs.org This method employs hydrogen peroxide as the sole oxidant and proceeds under mild conditions, offering an environmentally benign route to phosphate (B84403) triesters from phosphite precursors. acs.org
Other catalytic systems investigated for P-O bond formation include:
Copper Catalysis : Used for the direct oxygen-arylation of dialkyl phosphonates with diaryliodonium salts under mild conditions. organic-chemistry.org
Hafnium(IV) Catalysis : Alongside Zn(II), Hf(IV) catalysts have been developed for the synthesis of mixed phosphite diesters. oup.com
Organocatalysis : Organobases such as imidazole and 4-dimethylaminopyridine (DMAP) have been shown to catalyze the phosphonylation of alcohols, avoiding the use of metals entirely. oup.comoup.com
These diverse catalytic approaches provide a broad toolkit for the synthesis of phosphite esters, with the choice of catalyst depending on the specific requirements of the substrate, such as the long, unsaturated alkyl chain of oleyl alcohol, and desired reaction conditions.
Kinetic and Thermodynamic Studies of Trioleyl Phosphite Synthesis
Understanding the kinetics and thermodynamics of trioleyl phosphite formation is essential for scaling up production, maximizing product yield, and ensuring process safety and efficiency. While specific studies on trioleyl phosphite are not extensively documented, valuable insights can be drawn from kinetic studies of analogous compounds like triphenyl phosphite. researchgate.net
The synthesis of phosphite esters is significantly influenced by several key reaction parameters. A study on triphenyl phosphite synthesis from phenol and phosphorous trichloride provides a relevant model. researchgate.net
Temperature : The reaction temperature has a profound effect on the reaction rate and yield. For triphenyl phosphite, the yield was very low at 120°C but increased significantly when the temperature was raised to a range of 140°C to 160°C, with the highest yield of 98.5% achieved at 160°C. researchgate.net A similar temperature dependence would be expected for trioleyl phosphite synthesis, where sufficient thermal energy is required to overcome the activation barrier of the esterification steps.
Mole Ratio of Reactants : The stoichiometry of the reactants is a critical factor. Increasing the mole ratio of the alcohol (phenol in the model study) to the phosphorus source (phosphorous trichloride) can drive the reaction towards the desired tri-substituted product. In the synthesis of triphenyl phosphite, increasing the phenol to PCl₃ mole ratio from 1:3 to 1:9 increased the yield from 75% to 98.5%. researchgate.net
Catalyst Concentration : In catalyzed reactions, the concentration of the catalyst will directly influence the reaction rate up to a certain point, beyond which it may not provide additional benefit or could lead to side reactions.
Removal of Byproducts : The esterification reaction between an alcohol and phosphorus trichloride liberates hydrogen chloride (HCl). researchgate.net According to Le Chatelier's principle, the removal of this byproduct from the reaction mixture shifts the equilibrium towards the products, thereby enhancing the reaction rate and final yield. researchgate.net
Table 2: Effect of Reaction Parameters on Triphenyl Phosphite (TPP) Yield (Illustrative Example)
| Parameter | Condition | TPP Yield |
|---|---|---|
| Temperature | 120°C | Low |
| 160°C | 98.5% researchgate.net | |
| Mole Ratio (Phenol:PCl₃) | 1:06 | 75% researchgate.net |
| 1:09 | 98.5% researchgate.net | |
| Byproduct Removal | Without N₂ Sparging | Lower Rate |
The kinetics of phosphite ester synthesis can often be modeled using established rate equations. The synthesis of triphenyl phosphite was found to follow first-order reaction kinetics. researchgate.net A kinetic model was developed based on this finding, which could be adapted to describe the formation of trioleyl phosphite. The rate constant (k) for such a reaction would be dependent on temperature, a relationship described by the Arrhenius equation, which relates the rate constant to the activation energy and the pre-exponential factor. For triphenyl phosphite, the activation energy was determined to be 7.9254 Kcal/mol. researchgate.net
Equilibrium shifts are a critical aspect of this synthesis. The removal of HCl is a practical method to drive the reaction to completion. In the triphenyl phosphite study, sparging the reaction mixture with nitrogen gas was found to be an effective method for removing the liberated HCl vapors. researchgate.net This technique is particularly effective at lower temperatures where the viscosity of the reaction mixture is higher, impeding the diffusion of HCl. At higher temperatures, the HCl is removed more easily without sparging. researchgate.net Modeling these equilibrium shifts is crucial for designing an efficient reactor and process for trioleyl phosphite production.
Green Chemistry Considerations in Trioleyl Phosphite Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bioengineer.org These principles are highly relevant to the synthesis of trioleyl phosphite.
Atom Economy : Catalytic approaches, as discussed, improve atom economy by minimizing the use of stoichiometric reagents that end up as waste. oup.comhuarenscience.com
Use of Safer Chemicals : There is a drive to move away from hazardous starting materials like white phosphorus. nih.gov Research into synthesizing phosphites from recovered phosphate offers a more sustainable route, bypassing hazardous intermediates. nih.gov Using less hazardous reagents than phosphorus trichloride is also a key goal.
Energy Efficiency : The use of effective catalysts allows reactions to be conducted at lower temperatures, reducing energy consumption. elchemy.com For example, the use of low-temperature microreactors has been highlighted as a green chemistry approach in pharmaceutical synthesis. elchemy.com
Renewable Feedstocks : Oleyl alcohol, the precursor for trioleyl phosphite, can be derived from natural fats and oils, making it a renewable feedstock. Utilizing bio-based starting materials is a core tenet of green chemistry. huarenscience.com
Waste Prevention : The use of continuous-flow reactors can help in minimizing waste by, for example, allowing for the recycling of unreacted starting materials. elchemy.com Furthermore, developing catalytic systems that are recyclable and avoid the formation of difficult-to-remove byproducts contributes to waste prevention. organic-chemistry.org
By integrating these green chemistry principles, the synthesis of trioleyl phosphite can be made more sustainable, safer, and more efficient, aligning with modern standards for chemical manufacturing. bioengineer.org
Chemical Reactivity and Transformation Pathways of Trioleyl Phosphite
Oxidation Reactions of Trioleyl Phosphite (B83602) to Phosphate (B84403) Analogs
The oxidation of trioleyl phosphite to its corresponding phosphate, trioleyl phosphate, is a thermodynamically favorable process. This conversion involves the transformation of the phosphorus center from a trivalent (P(III)) to a pentavalent (P(V)) state, resulting in the formation of a stable phosphoryl group (P=O).
Investigation of Oxidizing Agents
A variety of oxidizing agents can effect the conversion of phosphites to phosphates. While extensive research on a wide array of oxidants for trioleyl phosphite specifically is not widely documented in the literature, data from patents and analogous reactions with other trialkyl phosphites indicate that several types of oxidizing agents are effective.
One documented method for the oxidation of a polyethoxylated tri(oleyl alcohol) phosphite involves the use of molecular oxygen in the presence of a peroxide catalyst. In a specific example, this phosphite was quantitatively oxidized to the corresponding phosphate by bubbling dry oxygen through the heated liquid in the presence of dilauroyl peroxide. google.com This suggests a free-radical mechanism may be involved, initiated by the thermal decomposition of the peroxide catalyst.
Other common oxidizing agents for trialkyl phosphites, which can be inferred as potentially applicable to trioleyl phosphite, include hydrogen peroxide and other organic peroxides. google.com Dinitrogen tetroxide has also been reported to oxidize trisubstituted phosphites to their corresponding phosphates.
The table below summarizes findings on the oxidation of a tri(oleyl alcohol) phosphite derivative.
| Phosphite Reactant | Oxidizing Agent | Catalyst | Temperature | Reaction Time | Outcome |
| tri(oleyl alcohol 7 E.O.) phosphite | Dry Oxygen | Dilauroyl Peroxide | 100 °C | 14 hours | Quantitative conversion to the corresponding phosphate |
Perkow Reaction and Vinyl Phosphonate (B1237965) Formation Mediated by Trioleyl Phosphite
The Perkow reaction is a notable transformation of trialkyl phosphites upon reaction with α-haloketones, yielding a vinyl phosphate and an alkyl halide. wikipedia.org This reaction often competes with the Michaelis-Arbuzov reaction.
The mechanism of the Perkow reaction is generally accepted to initiate with the nucleophilic attack of the phosphite's phosphorus atom on the carbonyl carbon of the α-haloketone. wikipedia.org This is followed by a rearrangement and the elimination of a halide ion to form an enol phosphonium (B103445) salt, which is subsequently dealkylated by the halide ion to produce the final vinyl phosphate product. wikipedia.org
A thorough review of the scientific literature reveals no specific examples or research findings detailing the participation of trioleyl phosphite in the Perkow reaction. While the reaction is general for trialkyl phosphites, the steric bulk of the three oleyl chains in trioleyl phosphite might influence its reactivity and the reaction kinetics compared to smaller trialkyl phosphites like triethyl phosphite, which is commonly used in this reaction. wikipedia.org
Michaelis–Arbuzov Reaction Leading to Phosphonate Derivatives
The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond, converting a trialkyl phosphite into a dialkyl phosphonate. wikipedia.org The reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide. wikipedia.org
The reaction proceeds via a two-step mechanism. The first step is the nucleophilic attack of the phosphite on the alkyl halide to form a quasi-phosphonium salt intermediate. wikipedia.org The second step involves the dealkylation of this intermediate by the displaced halide ion, which attacks one of the alkoxy carbons of the phosphonium salt, resulting in the formation of the phosphonate and a new alkyl halide. wikipedia.org
Despite the broad applicability of the Michaelis-Arbuzov reaction, there is a notable absence of specific studies or documented examples in the scientific literature involving trioleyl phosphite as the phosphite reactant. The reactivity in a Michaelis-Arbuzov reaction is known to be influenced by the nature of the alkyl groups on the phosphite and the alkyl halide. It is conceivable that the long oleyl chains could sterically hinder the approach to the phosphorus atom or affect the stability of the phosphonium intermediate, but without experimental data, this remains speculative.
Reductive Cyclization Reactions Catalyzed by Trioleyl Phosphite
Trialkyl phosphites can act as deoxygenating agents, a property that can be exploited in reductive cyclization reactions, particularly of nitro-aromatic compounds. In these reactions, the phosphite is oxidized to the corresponding phosphate.
Synthesis of Nitrogen-Containing Heterocyclic Systems
The reductive cyclization of suitably substituted nitroarenes by trialkyl phosphites provides a powerful method for the synthesis of various nitrogen-containing heterocyclic systems. For example, the reaction of 2-nitrobiphenyls with triethyl phosphite is a known route to carbazoles. Similarly, other systems like indoles, indazoles, benzotriazoles, and phenothiazines have been synthesized from appropriate nitro-precursors using triethyl phosphite. bohrium.com The general mechanism is believed to involve the deoxygenation of the nitro group by the phosphite to generate a reactive nitrene intermediate, which then undergoes an intramolecular cyclization.
However, a comprehensive search of the chemical literature indicates that research on the use of trioleyl phosphite specifically as a catalyst or reagent in reductive cyclization reactions to form nitrogen-containing heterocycles has not been reported. While triethyl phosphite is well-documented in this capacity, there are no available studies detailing the application or efficacy of trioleyl phosphite for the synthesis of such heterocyclic systems.
Substrate Scope and Reaction Selectivity
Trioleyl phosphite, as a member of the organophosphite antioxidant class, primarily functions as a hydroperoxide decomposer. Its main substrate in industrial applications, particularly in polymer stabilization, is hydroperoxides (ROOH) that form during oxidative degradation. The reaction involves the reduction of hydroperoxides to alcohols, during which the phosphite is oxidized to the corresponding phosphate. This sacrificial mechanism effectively neutralizes detrimental peroxide species, preserving the integrity of the material.
Phosphite antioxidants also exhibit synergistic effects when used in combination with phenolic antioxidants. Phenolic antioxidants function by donating a hydrogen atom to free radicals, a process that deactivates them. In this partnership, the phosphite antioxidant can regenerate the spent phenolic antioxidant, extending its effectiveness in combating free radical-mediated degradation pathways. This demonstrates a degree of selectivity, as the phosphite preferentially reacts with hydroperoxides and the oxidized form of the phenolic antioxidant. The long oleyl chains of trioleyl phosphite ensure its solubility and compatibility within organic and polymeric matrices. vinatiorganics.comvinatiorganics.com
Reactions of Trioleyl Phosphite with Aminoxyl Radicals
Model studies on trialkyl phosphites provide insight into the reactivity of trioleyl phosphite with stable aminoxyl radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The reaction between trialkyl phosphites and TEMPO proceeds readily, indicating that trioleyl phosphite is also reactive towards such radical species. However, the rate of this reaction is noted to be considerably lower than the reaction between phosphites and hydroperoxides during polymer oxidation. rsc.org
The mechanism of the reaction between a trialkyl phosphite and an aminoxyl radical involves the formation of a phosphoranyl radical as a key intermediate. rsc.org The trivalent phosphorus atom of the phosphite attacks the aminoxyl radical, leading to the formation of this transient intermediate species. This phosphoranyl radical is unstable and subsequently evolves through further reaction pathways to form the final stable products. rsc.org This process is a distinct pathway of radical scavenging compared to the more common hydroperoxide decomposition mechanism.
The reaction of trialkyl phosphites, such as triethyl and triisopropyl phosphite, with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) yields specific products. The primary products identified are tetramethylpiperidine phosphite and the corresponding dialkyl phosphates. rsc.org Minor products, including tetramethylpiperidinyldialkyl phosphate, are also formed. rsc.org By analogy, the reaction of trioleyl phosphite with TEMPO is expected to yield tetramethylpiperidine phosphite and dioleyl phosphates as the major products.
Table 1: Products from the Reaction of Trialkyl Phosphites with TEMPO
| Reactant | Major Products | Minor Products |
|---|---|---|
| Trialkyl Phosphite + TEMPO | Tetramethylpiperidine Phosphite, Dialkyl Phosphates | Tetramethylpiperidinyldialkyl Phosphate |
Source: Based on model studies with triethyl and triisopropyl phosphite. rsc.org
Hydrolytic Stability and Degradation Pathways of Trioleyl Phosphite
A significant characteristic of organophosphites is their susceptibility to hydrolysis upon exposure to moisture. mdpi.com The stability of phosphites towards hydrolysis is influenced by the nature of the organic substituents (R groups in P(OR)₃). vinatiorganics.com Generally, phosphites with bulky substituents exhibit greater hydrolytic stability due to steric hindrance. mdpi.com The long oleyl chains in trioleyl phosphite would therefore be expected to confer a higher degree of hydrolytic stability compared to short-chain trialkyl phosphites like trimethyl phosphite.
The degradation pathway for phosphites via hydrolysis is a sequential process. The reaction with water leads to the stepwise substitution of the oleyl groups. This process can be autocatalytic, as the acidic hydrolysis products can catalyze further degradation. mdpi.com
The hydrolysis of phosphites is significantly influenced by pH, with the reaction being catalyzed under both acidic and basic conditions. winona.edunih.gov Computational studies on model phosphites indicate that hydrolysis pathways under acidic and basic conditions are thermodynamically more favorable than under neutral conditions. winona.edu
Acidic Conditions: Acid catalysis involves the protonation of one of the ester oxygen atoms, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. The hydrolysis rate of organophosphates, a related class of compounds, has been shown to be dependent on the concentration of H⁺ ions. e3s-conferences.org
Basic Conditions: Under basic conditions, the hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the phosphorus atom. winona.edu For related phosphonate esters, it has been observed that base-catalyzed hydrolysis can be significantly faster than acid-catalyzed hydrolysis, depending on the structure of the ester. nih.gov
Neutral Conditions: Hydrolysis can still occur at neutral pH, but the reaction is generally slower compared to acidic or basic environments. winona.edu
Table 2: General Influence of pH on Phosphite Hydrolysis Rate
| Condition | Catalyst | Relative Rate |
|---|---|---|
| Acidic (low pH) | H₃O⁺ | Accelerated |
| Neutral (pH ~7) | H₂O | Slow |
| Basic (high pH) | OH⁻ | Accelerated |
Source: Based on general findings for phosphite and phosphate ester hydrolysis. winona.edunih.govnih.gov
The complete hydrolysis of trioleyl phosphite proceeds in a stepwise manner, yielding specific intermediates and final products. The initial hydrolysis step involves the cleavage of one P-O ester bond, forming dioleyl phosphite (also known as dioleyl hydrogen phosphonate) and one molecule of oleyl alcohol. The second step involves the hydrolysis of dioleyl phosphite to yield monooleyl phosphite and a second molecule of oleyl alcohol. The final step is the hydrolysis of monooleyl phosphite to produce phosphorous acid and a third molecule of oleyl alcohol. mdpi.com
Trioleyl Phosphite + H₂O → Dioleyl Phosphite + Oleyl Alcohol
Dioleyl Phosphite + H₂O → Monooleyl Phosphite + Oleyl Alcohol
Monooleyl Phosphite + H₂O → Phosphorous Acid + Oleyl Alcohol
The acidic intermediates, particularly phosphorous acid, can catalyze the subsequent hydrolysis steps, leading to an autocatalytic decomposition process. mdpi.com
Table of Mentioned Chemical Compounds
| Compound Name | Formula / Type |
|---|---|
| Trioleyl Phosphite | P(OC₁₈H₃₅)₃ |
| Hydroperoxide | ROOH |
| Phenolic Antioxidant | ArOH |
| 2,2,6,6-tetramethylpiperidine-1-oxyl | C₉H₁₈NO |
| Phosphoranyl Radical | R₃P•-OR' |
| Tetramethylpiperidine Phosphite | (C₉H₁₈N)₃P |
| Dialkyl Phosphates | (RO)₂(O)POH |
| Dioleyl Phosphate | (C₁₈H₃₅O)₂(O)POH |
| Tetramethylpiperidinyldialkyl Phosphate | (C₉H₁₈N)P(O)(OR)₂ |
| Trimethyl Phosphite | P(OCH₃)₃ |
| Dioleyl Phosphite | (C₁₈H₃₅O)₂POH |
| Oleyl Alcohol | C₁₈H₃₆O |
| Monooleyl Phosphite | (C₁₈H₃₅O)PO(OH)₂ |
| Phosphorous Acid | H₃PO₃ |
| Phosphate | PO₄³⁻ |
| Triethyl Phosphite | P(OCH₂CH₃)₃ |
Reactivity with Sulfur-Containing Reagents
Trioleyl phosphite, as a trivalent phosphorus compound, exhibits notable reactivity towards various sulfur-containing reagents. This reactivity is primarily centered around the nucleophilic character of the phosphorus atom, which readily attacks electrophilic sulfur species. This section will specifically explore the reaction of trioleyl phosphite with phosphorus pentasulfide.
Products of Reaction with Phosphorus Pentasulfide
The reaction between trioleyl phosphite and phosphorus pentasulfide (P₄S₁₀) is a thionation reaction. Phosphorus pentasulfide is a well-established sulfur-donating agent in organic synthesis, capable of converting various oxygen-containing functional groups into their sulfur analogs. In the case of phosphites, the phosphorus(III) center is oxidized to phosphorus(V) through the addition of a sulfur atom.
The primary product of the reaction between trioleyl phosphite and phosphorus pentasulfide is O,O,O-trioleyl phosphorothioate . This transformation involves the conversion of the phosphite ester into a phosphorothioate ester.
The generalized reaction can be represented as follows:
P(OR)₃ + "S" → S=P(OR)₃
Where R represents the oleyl group, CH₃(CH₂)₇CH=CH(CH₂)₇CH₂-.
The reaction proceeds through the nucleophilic attack of the phosphorus atom of trioleyl phosphite on one of the sulfur atoms of the phosphorus pentasulfide molecule. The complex structure of phosphorus pentasulfide, which exists as the adamantane-like cage molecule P₄S₁₀, provides multiple sites for this interaction.
Detailed research findings on this specific reaction are limited in publicly available literature. However, the reactivity of trialkyl phosphites with elemental sulfur and other sulfurizing agents is well-documented and serves as a strong basis for predicting the outcome of the reaction with phosphorus pentasulfide. The formation of the corresponding phosphorothioate is the consistently observed result.
The properties of the resulting O,O,O-trioleyl phosphorothioate will differ from the starting trioleyl phosphite due to the change in the phosphorus coordination environment and the presence of the sulfur atom. This includes changes in spectroscopic properties, polarity, and thermal stability.
Below is a data table summarizing the expected product of the reaction between trioleyl phosphite and phosphorus pentasulfide.
| Reactant | Reagent | Product | Chemical Transformation |
| Trioleyl Phosphite | Phosphorus Pentasulfide (P₄S₁₀) | O,O,O-Trioleyl Phosphorothioate | Thionation of the phosphorus(III) center to phosphorus(V) |
Table 1: Product of the reaction of Trioleyl Phosphite with Phosphorus Pentasulfide.
Further research would be beneficial to fully characterize the reaction kinetics, optimal conditions, and potential for any side products in the reaction of trioleyl phosphite with phosphorus pentasulfide. However, based on fundamental principles of organophosphorus chemistry, the formation of O,O,O-trioleyl phosphorothioate is the primary and expected transformation.
Advanced Analytical Methodologies in Trioleyl Phosphite Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural analysis of trioleyl phosphite (B83602), offering non-destructive methods to probe its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. For organophosphorus compounds like trioleyl phosphite, ³¹P NMR is particularly informative.
³¹P NMR spectroscopy provides direct information about the chemical environment of the phosphorus atom. The chemical shift (δ) is highly sensitive to the nature of the substituents attached to the phosphorus. For trialkyl phosphites, P(OR)₃, the phosphorus atom is in the +3 oxidation state and typically exhibits a single resonance in the downfield region of the spectrum.
The chemical shift for trialkyl phosphites generally falls within a characteristic range. While specific data for trioleyl phosphite is not extensively documented in readily available literature, the expected chemical shift can be inferred from data for other trialkyl phosphites. Trialkoxy or triaroxy phosphites typically show chemical shifts in the range of 125 to 145 ppm. The exact chemical shift of trioleyl phosphite would be influenced by the long oleyl chains, but it is expected to be within this general region. Factors such as solvent and concentration can also cause minor variations in the observed chemical shift.
| Compound Type | Typical ³¹P NMR Chemical Shift Range (ppm) |
| Trialkyl Phosphites (P(OR)₃) | +130 to +141 |
| Triaryl Phosphites (P(OAr)₃) | +125 to +130 |
This table provides a generalized overview of typical chemical shift ranges for phosphite esters.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of trioleyl phosphite, IR spectroscopy is used to confirm the presence of characteristic bonds, particularly the P-O-C linkage and the hydrocarbon chains of the oleyl groups.
The IR spectrum of a trialkyl phosphite is characterized by several key absorption bands. The P-O-C stretching vibrations are particularly diagnostic. These typically appear as a strong, broad band in the region of 1020-1050 cm⁻¹. The C-H stretching vibrations from the long oleyl chains will be prominent in the 2850-3000 cm⁻¹ region. The presence of the C=C double bond in the oleyl groups will give rise to a stretching vibration around 1650 cm⁻¹.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Bond Vibration |
| P-O-C (Alkyl) | 1020 - 1050 | Asymmetric Stretch |
| C-H (Alkane) | 2850 - 2960 | Stretch |
| C=C (Alkene) | 1640 - 1680 | Stretch |
| =C-H | 3010 - 3040 | Stretch |
This table outlines the expected major IR absorption bands for trioleyl phosphite.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Chromatographic Separation and Identification
Chromatographic techniques are essential for separating trioleyl phosphite from reaction mixtures or for analyzing its degradation products.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For a high-molecular-weight compound like trioleyl phosphite, direct GC analysis can be challenging due to its low volatility. However, GC is an invaluable tool for analyzing the products of reactions involving trioleyl phosphite, such as transesterification or oxidation, which may yield more volatile products.
When coupled with a mass spectrometer (GC-MS), this technique allows for the identification of the separated components based on their mass spectra. For the analysis of organophosphorus compounds, a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) can be used for selective and sensitive detection. The successful GC analysis of high-molecular-weight organophosphate esters has been reported, suggesting that with appropriate high-temperature columns and injection techniques, analysis of trioleyl phosphite or its derivatives is feasible.
Pyrolysis is a thermal decomposition process that breaks down large molecules into smaller, more volatile fragments. The pyrolysis of trioleyl phosphite would primarily target the long oleyl chains, leading to a complex mixture of hydrocarbons, including alkanes, alkenes, and dienes of various chain lengths. The phosphorus-containing moiety would also degrade, though its products would be less volatile.
Paper chromatography is a simple and effective technique for separating mixtures of compounds. libretexts.org While less common now than thin-layer chromatography (TLC), it operates on similar principles of partitioning between a stationary phase (the paper, which has absorbed water) and a mobile phase (a solvent). libretexts.org For the analysis of the non-polar hydrocarbon products from pyrolyzed trioleyl phosphite, a non-polar solvent system would be used as the mobile phase. libretexts.org
The separation on paper chromatography is based on the differential partitioning of the components between the stationary and mobile phases. Less polar hydrocarbons will have a greater affinity for the mobile phase and will travel further up the paper, resulting in higher Rf values. The separated, colorless hydrocarbon spots can be visualized using a variety of techniques, such as spraying with a fluorescent dye and viewing under UV light, or exposing the chromatogram to iodine vapor. By comparing the Rf values of the separated spots to those of known hydrocarbon standards, a qualitative analysis of the pyrolysis products can be achieved.
Titrimetric and Redox Analytical Methods
Classical and instrumental titrimetric methods provide robust and reliable quantification of specific chemical properties of Trioleyl Phosphite, such as its acidic impurities or its susceptibility to oxidation.
The stability of Trioleyl Phosphite is intrinsically linked to its hydrolysis, a degradation pathway that produces acidic species, primarily phosphorous acid and oleyl alcohol. The extent of this degradation can be accurately monitored by quantifying the total acid content. Potentiometric pH titration is a standard method employed for this purpose, widely recognized in industrial applications, particularly for lubricants and petroleum products where phosphite esters are used as additives.
The most common procedure is the determination of the Acid Number (AN), which measures the quantity of a basic reagent, typically potassium hydroxide (KOH), required to neutralize the acidic components in a given amount of the sample. The analysis is performed by dissolving a weighed sample in a suitable non-aqueous solvent mixture (e.g., toluene and isopropyl alcohol) and titrating it with a standardized alcoholic KOH solution. A pH electrode suitable for non-aqueous media monitors the potential change during the titration, and the equivalence point, or inflection point in the titration curve, determines the volume of titrant consumed. This value is then used to calculate the Acid Number, expressed in milligrams of KOH per gram of the sample (mg KOH/g). This technique is governed by standard methods such as ASTM D664, ensuring high precision and reliability for quality control and stability studies of Trioleyl Phosphite.
| Parameter | Description | Standard Method | Typical Application |
|---|---|---|---|
| Analyte | Acidic degradation products (e.g., phosphorous acid) and impurities. | ASTM D664 | Quality control and stability monitoring of Trioleyl Phosphite in industrial formulations. |
| Titrant | Standardized alcoholic Potassium Hydroxide (KOH) solution. | ||
| Detection | Potentiometric, using a pH electrode suitable for non-aqueous solutions. | ||
| Result Unit | mg KOH/g of sample. |
Trioleyl Phosphite is an organophosphorus compound with phosphorus in the +3 oxidation state, making it susceptible to oxidation to the more stable +5 state (phosphate). Redox analytical methods can be employed to quantify the amount of this oxidizable material, providing insight into the purity of the compound or its performance as a secondary antioxidant.
Ceriometry, a redox titration method utilizing a standardized solution of Cerium(IV) sulfate as a strong oxidizing agent, is a powerful technique for this type of analysis. The principle involves the oxidation of the phosphite (P(III)) to phosphate (B84403) (P(V)) by the Ce(IV) ions, which are in turn reduced to Ce(III) ions.
Reaction Principle: P(III) + 2Ce(IV) → P(V) + 2Ce(III)
The endpoint of the titration can be determined potentiometrically or by using a redox indicator. Although specific literature detailing the ceriometric titration of Trioleyl Phosphite is scarce, the high redox potential of the Ce(IV)/Ce(III) couple makes it a theoretically sound and potent method for analyzing oxidizable organophosphorus compounds. nih.gov The synthesis of cerium(IV) bis(phosphite) has been documented, confirming the redox interaction between these species. nih.gov
Another relevant, documented redox titration for phosphites involves using a standard iodine solution as the titrant in a neutral medium. researchgate.net The phosphite is oxidized by iodine, and the endpoint is detected by the appearance of the yellow color of excess iodine or by using a starch indicator. researchgate.net
| Titrant | Oxidizing Agent | Redox Potential (approx.) | Advantages | Considerations |
|---|---|---|---|---|
| Cerium(IV) Sulfate | Ce4+ | +1.44 V (in H2SO4) | High oxidizing power, single electron transfer, stable solution. nih.gov | Requires acidic medium; limited specific application data for organophosphites. |
| Iodine Solution | I2 | +0.54 V | Documented for phosphite analysis, simple visual endpoint with starch. researchgate.net | Lower redox potential, potential for side reactions. |
Computational Analytical Approaches for Reaction Mechanisms
Understanding the reaction mechanisms of Trioleyl Phosphite, such as its hydrolysis or oxidation, is critical for predicting its stability, reactivity, and function. Computational chemistry provides powerful tools to investigate these processes at the atomic level, offering insights that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of molecules and model reaction pathways. winona.edunih.gov Researchers can use DFT to calculate the energies of reactants, transition states, and products, thereby mapping out the entire energy profile of a reaction. winona.edu This allows for the determination of activation energy barriers, which are crucial for understanding reaction rates and identifying the rate-determining step. nih.gov
For Trioleyl Phosphite, computational studies can elucidate:
Hydrolysis Mechanisms: Modeling the step-by-step reaction of a phosphite ester with water under neutral, acidic, or basic conditions to determine the most thermodynamically favorable pathway. winona.edu
Substituent Effects: Comparing the hydrolysis pathways of different phosphites (e.g., triphenylphosphite vs. trimethylphosphite) to understand how the oleyl group influences reactivity. winona.edu
Redox Properties: Calculating oxidation and reduction potentials to predict the behavior of the molecule as an antioxidant or its stability in various electrochemical environments.
Reactivity Indices: Analyzing parameters like electronic chemical potential and chemical hardness to predict how the molecule will interact with other chemical species, such as electrophiles or nucleophiles.
These computational approaches provide a theoretical framework that complements experimental data, enabling a more profound understanding of the chemical behavior of Trioleyl Phosphite and guiding the development of more stable formulations.
| Computational Method | Key Principles | Information Gained for Trioleyl Phosphite |
|---|---|---|
| Density Functional Theory (DFT) | Calculates the electronic structure and energy of a system based on its electron density. | Reaction energy profiles, transition state structures, activation energies for hydrolysis and oxidation. winona.edunih.gov |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Conformational analysis, solvent effects, and transport properties in a medium. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the larger system. | Modeling reactions in complex environments, such as within a polymer matrix or at an interface. |
Applications in Advanced Materials Science and Engineering
Role as Polymer and Resin Stabilizers
Organophosphites, including trioleyl phosphite (B83602), are widely recognized as effective stabilizers for a broad range of polymers. nih.gov They are particularly valued for their ability to safeguard polymer integrity during processing, storage, and end-use, which decelerates the material's aging process and prolongs its service life. nih.gov These additives are compatible with numerous polymers, including polyolefins, elastomers, engineering thermoplastics, and PVC, where they help maintain transparency and prevent discoloration. galatachemicals.comamfine.com
Unlike primary antioxidants that scavenge free radicals, phosphites function as secondary antioxidants, or hydroperoxide decomposers. bdmaee.netuvabsorber.com During oxidative degradation, which is often initiated by heat, light, or oxygen, hydroperoxides (ROOH) are formed as primary oxidation products. bdmaee.netresearchgate.net These hydroperoxides are unstable and decompose into highly reactive radicals (such as alkoxy and hydroxyl radicals) that propagate the degradation chain reaction, leading to cleavage of polymer chains and loss of mechanical properties. uvabsorber.comvinatiorganics.com
Trioleyl phosphite intervenes by catalytically decomposing these harmful hydroperoxides into stable, non-radical products, typically alcohols. uvabsorber.comvinatiorganics.com In this process, the trivalent phosphorus in the phosphite molecule is oxidized to its pentavalent state, forming a phosphate (B84403). nih.gov This reaction effectively breaks the degradation cycle before it can accelerate. bdmaee.netvinatiorganics.com The general mechanism can be represented as:
ROOH + P(OR')₃ → ROH + O=P(OR')₃
This neutralization of hydroperoxides is crucial for preventing discoloration and maintaining the structural integrity of the polymer. bdmaee.net
Phosphite antioxidants exhibit significant synergistic effects when used in combination with primary antioxidants, such as hindered phenols. nih.govamfine.com This synergistic partnership creates a more robust defense against oxidation than either component could achieve alone. vinatiorganics.commmu.ac.uk Primary antioxidants work by donating a hydrogen atom to trap free radicals, but they become depleted in the process. vinatiorganics.com
The efficacy of phosphite stabilizers is most pronounced at the high temperatures required for melt processing of thermoplastic polymers. amfine.comuvabsorber.com During processes like extrusion and injection molding, polymers are highly susceptible to thermal degradation, which can lead to changes in melt viscosity and color. amfine.com Phosphites provide excellent protection against this degradation, helping to maintain a consistent melt flow and prevent yellowing or other discoloration. amfine.comgoogleapis.com
The addition of phosphites has been shown to improve the processability of a wide array of polymers, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polyurethane (PU), and polyethylene terephthalate (B1205515) (PET). galatachemicals.com For instance, in the processing of polylactide (PLA), the addition of tris(nonylphenyl) phosphite (TNPP) was found to effectively eliminate the significant molecular weight loss (approximately 30%) that typically occurs, thereby preserving the material's properties. researchgate.net
| Polymer System | Phosphite Stabilizer | Observed Impact on Processing Stability | Reference |
|---|---|---|---|
| Polyolefins (PE, PP) | General Aryl/Alkyl Phosphites | Minimizes changes in melt viscosity, reduces discoloration. | amfine.com |
| Polypropylene (PP) | Tris(2,4-di-tert-butylphenyl) phosphite | Improves discoloration resistance when exposed to heat and gamma rays. | researchgate.net |
| Polylactide (PLA) | Tris(nonylphenyl) phosphite (TNPP) | Eliminated ~30% molecular weight loss during processing. | researchgate.net |
| PVC, PU, ABS, PET, PC | General Organic Phosphites | Improves color and overall processability. | galatachemicals.com |
Modification of Polymer Resins and Composites
Beyond stabilization, phosphites can be used to modify the fundamental properties of polymer resins and composites. Their incorporation can influence the final mechanical and thermal characteristics of the material and enable novel manufacturing processes.
The stabilization provided by phosphites during processing directly translates to improved final properties of the polymer article. By preventing the degradation of polymer chains, the inherent molecular weight and, consequently, the mechanical strength of the material are preserved.
A clear example is the effect of TNPP on polylactide (PLA) fibers. The stabilization against molecular weight loss during processing resulted in significantly enhanced mechanical properties. researchgate.net The stabilized PLA fibers exhibited tensile strengths that were 10-30% higher and a modulus that was 10-25% greater compared to unstabilized PLA fibers processed under the same conditions. researchgate.net While phosphites are primarily known as stabilizers, they can also be used as resin modifiers. For example, triphenyl phosphite has been investigated as a reactive compatibilizer in polymer blends and as a component in modifying epoxy resins. researchgate.netgoogle.com The addition of phosphite esters to epoxy resin compositions has been shown to reduce viscosity, which can be beneficial for processing. google.com
| Polymer | Phosphite Additive | Effect on Mechanical Properties | Reference |
|---|---|---|---|
| Polylactide (PLA) Fibers | Tris(nonylphenyl) phosphite (TNPP) | Tensile strength improved by 10–30%; Modulus improved by 10–25%. | researchgate.net |
| Epoxy Resin Adhesives | Triphenyl phosphite / Di(tridecyl) phosphite | Reduces viscosity, improving processability. 10 phr of phosphite ester reduced viscosity by ~48%. | google.com |
Frontal Ring-Opening Metathesis Polymerization (FROMP) is a rapid, energy-efficient technique for manufacturing thermoset polymers and composites. illinois.edu The process involves a self-propagating exothermic reaction wave that quickly converts a liquid monomer resin into a solid polymer. digitellinc.com A significant challenge in FROMP is controlling the reactivity of the highly active Grubbs-type catalysts used, which can lead to premature polymerization and a very short working time (pot life) for the resin. illinois.edunih.gov
Alkyl phosphites have emerged as highly effective inhibitors for these catalysts, playing a crucial role in making FROMP a viable manufacturing process. illinois.edufigshare.com By adding an alkyl phosphite to the monomer/catalyst mixture, the catalyst's activity at room temperature is suppressed, substantially extending the pot life of the resin from less than an hour to over 30 hours. illinois.edunih.govillinois.edu Upon thermal activation to initiate the front, the phosphite inhibitor dissociates from the catalyst, allowing the rapid polymerization to proceed. digitellinc.com Researchers have demonstrated that by carefully selecting the structure and concentration of the alkyl phosphite, it is possible to precisely control the pot life while maintaining fast polymerization front velocities, enabling the fabrication of fully cured structural polymers. illinois.edunih.govillinois.edu
| Phosphite Inhibitor | Catalyst System | Monomer | Achieved Pot Life | Frontal Velocity | Reference |
|---|---|---|---|---|---|
| Alkyl Phosphites (General) | Grubbs' type catalyst | Dicyclopentadiene (B1670491) (DCPD) | 0.25 to >30 hours | 1 to 8 cm/min | illinois.edunih.govillinois.edu |
| Tri-n-butyl phosphite (TBP) (0.5 equiv) | Grubbs' 2nd gen. catalyst | endo-DCPD | >2 hours | ~7 cm/min | illinois.edu |
Application in Frontal Ring-Opening Metathesis Polymerization (FROMP)
Modulation of Pot Life and Frontal Velocity in Polymerization
In the field of polymer chemistry, particularly in rapid fabrication processes like frontal ring-opening metathesis polymerization (FROMP), controlling the reaction kinetics is critical. nih.gov Alkyl phosphites, a category to which trioleyl phosphite belongs, have been identified as effective inhibitors for the highly active ruthenium-based catalysts (such as Grubbs' type catalysts) used in these systems. nih.govillinois.edu Their function is to extend the "pot life" or working time of the monomer-catalyst resin, which is otherwise often limited to less than an hour due to the catalyst's high activity. nih.govillinois.edu
The introduction of alkyl phosphites allows for significant control over the pot life, extending it from minutes to over 30 hours, depending on the specific phosphite structure and its concentration. illinois.edu This modulation is crucial for manufacturing processes that require a longer liquid-state processing window. researchgate.net Concurrently, these phosphite inhibitors also influence the frontal velocity—the speed at which the polymerization front propagates through the material. nih.gov Research has demonstrated that by carefully selecting the alkyl phosphite and its concentration, frontal velocities can be maintained between 1 and 8 cm/min, ensuring the creation of fully cured thermoset polymers. nih.govillinois.edu Subtle changes in the molecular structure of the alkyl phosphite have a discernible impact on both pot life and frontal velocity, highlighting a structure-performance relationship that allows for the fine-tuning of polymerization dynamics. nih.gov
Table 1: Effect of Alkyl Phosphite Inhibitor Concentration on Pot Life and Frontal Velocity in FROMP Data derived from studies on dicyclopentadiene (DCPD) polymerization using Grubbs' second-generation catalyst.
| Inhibitor | Concentration (mol %) | Pot Life (hours) | Frontal Velocity (cm/min) |
|---|---|---|---|
| Trimethyl Phosphite (TMP) | 0.005 | ~2 | ~6.5 |
| Triethyl Phosphite (TEP) | 0.005 | ~5 | ~5.0 |
| Tributyl Phosphite (TBP) | 0.005 | ~10 | ~4.0 |
| Tributyl Phosphite (TBP) | 0.010 | >24 | ~2.5 |
Role as Chain Extenders in Polymerization Processes
Trioleyl phosphite and related organophosphites play a significant role as chain extenders, particularly in the recycling and processing of condensation polymers like poly(ethylene terephthalate) (PET) and polylactide (PLA). matec-conferences.orgdaneshyari.com During recycling or high-temperature melt processing, polymers like PET undergo thermal and hydrolytic degradation, leading to chain scission and a reduction in molecular weight, which in turn deteriorates their mechanical properties. matec-conferences.orgresearchgate.net
Reactive extrusion using phosphites as chain extenders is an effective method to counteract this degradation and enhance the polymer's molecular weight. matec-conferences.org The mechanism involves the reaction of the phosphite with the terminal carboxyl and hydroxyl groups of the polyester (B1180765) chains. researchgate.net This process leads to the linking of polymer chains, effectively increasing their length and restoring the molecular weight. matec-conferences.org For instance, studies using triphenyl phosphite (TPP) with recycled PET have shown a sharp increase in melt viscosity (measured via torque rheometry) upon addition of the chain extender, indicating a successful chain extension reaction. matec-conferences.org The phosphorus atom from the phosphite becomes chemically bonded within the main polymer chain, acting as a cross-linker. matec-conferences.org The effectiveness of the chain extension is influenced by the steric hindrance around the phosphorus-oxygen bond in the phosphite molecule; less hindered structures like triphenyl phosphite show more effective chain extension in PLA compared to more bulky phosphites. daneshyari.com
Effects on Polyester Hydrolysis and Degradation Behavior
The function of phosphites as chain extenders is directly linked to their ability to improve the hydrolytic stability of polyesters. Aliphatic polyesters are susceptible to degradation through the hydrolysis of their ester bonds, a process that is often accelerated by the presence of acidic terminal groups (autocatalysis). nih.gov This degradation leads to a decrease in molecular weight and a loss of mechanical integrity. nih.gov
Electrochemical Applications in Energy Storage Systems
Development as Cathode Electrolyte Interphase (CEI)-Forming Additives in Lithium-Ion Batteries
In the pursuit of high-energy-density lithium-ion batteries (LIBs), operating at high voltages is essential. However, this condition often leads to the oxidative decomposition of conventional carbonate-based electrolytes at the cathode surface, resulting in poor cycling performance. nih.gov Phosphite derivatives, including trioleyl phosphite, have emerged as promising electrolyte additives designed to form a stable cathode electrolyte interphase (CEI). rsc.orgrsc.org
Computational Screening for High-Performance Additives
To accelerate the discovery of novel and effective CEI-forming additives, computational screening methods based on density functional theory (DFT) have been employed. rsc.orgrsc.org This approach allows for the rapid and cost-effective evaluation of numerous candidate molecules without extensive experimental trial-and-error. rsc.org A large-scale computational study screened 35 different phosphite molecules, including trioleyl phosphite, to identify promising candidates for high-voltage LIBs. rsc.org
The screening protocol relies on key molecular properties that are critical for a successful CEI-forming additive:
Low Oxidation Potential (OP): The additive must oxidize before the electrolyte solvent (e.g., ethylene (B1197577) carbonate). The screened phosphites had OP values in the range of 4.29–5.75 V, all lower than that of ethylene carbonate (~6.92 V), making them suitable for forming a protective layer. rsc.org
Low Reduction Potential (RP): The additive should not be easily reduced at the anode surface, which could cause detrimental side reactions. rsc.org
High Reactivity with HF: Hydrogen fluoride (B91410) (HF) is often present as an impurity or degradation product in the electrolyte and is highly detrimental to the cathode. Additives that can effectively scavenge HF are highly desirable. rsc.orgrsc.org
Based on these criteria, the computational screening identified trioleyl phosphite as one of four promising candidates for further experimental investigation as a high-performance CEI-forming additive. rsc.org
Correlation of Molecular Structure with Electrochemical Performance
The electrochemical performance of phosphite additives is intrinsically linked to their molecular structure. The nature of the substituent groups (e.g., alkyl, aryl, fluorinated alkyl) on the phosphite molecule dictates its key properties, such as redox potentials and the characteristics of the resulting CEI layer. nih.govrsc.org
For instance, the computational screening study revealed that the oxidation potentials of the 35 phosphite derivatives varied significantly depending on their structure. rsc.org Tris(1-adamantyl) phosphite was found to have the lowest oxidation potential (4.29 V), suggesting it would oxidize most readily to form the protective film. rsc.org The study also calculated the binding energy with HF, finding that molecules like trioleyl phosphite showed favorable reactivity for scavenging this harmful species. rsc.org
Experimental studies comparing different phosphites, such as triethyl phosphite (TEP) and the fluorinated tris(2,2,2-trifluoroethyl) phosphite (TTFP), have provided further insight. nih.gov While both additives form a protective coating on the cathode, the cell with TTFP demonstrated superior capacity retention and Coulombic efficiency. nih.gov This difference was attributed to the properties of the CEI layer formed; the layer from TEP exhibited low Li+ ion mobility, hindering performance, whereas the fluorinated structure of TTFP resulted in a more conductive and effective protective interphase. nih.gov This highlights that the molecular structure not only determines if a CEI is formed but also dictates the quality and ionic conductivity of that layer, which is crucial for battery performance. nih.gov
Table 2: Calculated Properties of Selected Phosphite Additives from Computational Screening Properties calculated using Density Functional Theory (DFT). rsc.org
| Phosphite Additive | Oxidation Potential (V vs. Li/Li⁺) | HF Binding Energy (kcal/mol) |
|---|---|---|
| Tris(trimethylsilyl) phosphite (TMSP) | 4.29 | -19.08 |
| Trioleyl phosphite | Not explicitly stated | Favorable |
| Tris(1-adamantyl) phosphite | 4.29 | -21.42 |
| Distearyl pentaerythritol (B129877) diphosphite | Not explicitly stated | Favorable |
| Tritert-butyl phosphite | Not explicitly stated | Favorable |
Other Material Applications and Functionalization of Trioleyl Phosphite
Trioleyl phosphite, a phosphorous-based antioxidant, exhibits versatile properties that extend its application beyond primary polymer stabilization to other areas of advanced materials science and engineering. Its utility is primarily associated with its ability to act as a heat and color stabilizer in various materials. Furthermore, its chemical structure allows for its use in the functionalization of materials, imparting specific properties to the host material.
As a secondary antioxidant, trioleyl phosphite is effective in protecting materials from oxidative degradation, particularly during high-temperature processing. vinatiorganics.com This characteristic is beneficial in a range of applications where materials are subjected to thermal stress. Its non-discoloring nature ensures that the aesthetic properties of the final product are maintained. johoku-chemical.com
In the realm of lubrication technology, trioleyl phosphite serves as a valuable additive. johoku-chemical.com Organophosphites, as a class, are known to enhance the performance of lubricants by providing antiwear, friction-reducing, and extreme pressure properties. researchgate.net The presence of the oleyl groups in trioleyl phosphite contributes to its lubricity and compatibility with oil-based formulations.
The functionalization of materials with phosphite compounds can lead to enhanced properties. For instance, the incorporation of phosphite functionalities can improve the thermal stability and flame retardancy of various polymers. While direct research on the use of trioleyl phosphite for material functionalization is not extensively documented, the broader class of organophosphorus compounds is widely used for this purpose.
Below are tables summarizing the known applications and potential functionalization benefits of trioleyl phosphite in advanced materials science.
Table 1: Established and Potential Applications of Trioleyl Phosphite in Advanced Materials
| Application Area | Specific Use | Function |
| Plastics and Polymers | Antioxidant, Heat Stabilizer | Prevents degradation and discoloration during processing and use. vinatiorganics.comjohoku-chemical.com |
| Lubricants | Additive | Enhances antiwear, friction-reducing, and extreme pressure properties. johoku-chemical.comresearchgate.net |
| Energy Storage | Electrolyte Additive (potential) | Forms a protective layer on the cathode in high-voltage lithium-ion batteries. nih.govrsc.org |
Table 2: Potential Benefits of Material Functionalization with Phosphite Compounds like Trioleyl Phosphite
| Material Property | Enhancement Mechanism |
| Thermal Stability | Incorporation of phosphorus-containing moieties can increase the char yield and limit the release of flammable gases. |
| Flame Retardancy | Acts in the condensed phase by promoting char formation and in the gas phase by radical scavenging. |
| Adhesion | The polar phosphite group can improve adhesion to various substrates. |
It is important to note that while the general functions of phosphites are well-understood, detailed research specifically quantifying the performance of "Trioleyl Phosphite" in these advanced applications is not widely available in the public domain. Further investigation is needed to fully elucidate its efficacy and mechanisms in these specialized areas.
Applications in Catalysis and Organic Synthesis
Homogeneous Catalysis
In the realm of homogeneous catalysis, phosphite (B83602) ligands are valued for their role in stabilizing metal centers and modulating their reactivity. They are weaker σ-donors and stronger π-acceptors compared to phosphines, a characteristic that makes them particularly effective in a variety of metal-catalyzed reactions. Their ease of synthesis and relative stability to air and moisture further enhance their appeal in industrial applications. researchgate.netacs.org
Ligand Design and Synthesis for Metal-Catalyzed Reactions
The performance of a metal-based catalyst is profoundly dependent on the structure of its coordinating ligands. Phosphite ligands offer a highly modular scaffold, allowing for systematic modifications to achieve desired catalytic outcomes. researchgate.netnih.gov The synthesis of these ligands is often straightforward, typically involving the reaction of phosphorus trichloride (B1173362) or a chlorophosphite with alcohols, which allows for the introduction of a wide array of organic groups. researchgate.net This modularity is key to developing extensive ligand libraries for screening in various catalytic transformations, including asymmetric hydrogenation, hydroformylation, and allylic substitution. acs.orgresearchgate.net
The efficacy of phosphite ligands in catalysis is governed by a delicate balance of their steric and electronic properties. These parameters can be precisely adjusted by modifying the organic substituents (OR groups) attached to the phosphorus atom. manchester.ac.uk
Electronic Effects: The electronic nature of a phosphite ligand influences the electron density at the metal center, which in turn affects its catalytic activity. Phosphites are generally considered π-accepting ligands due to the presence of electronegative oxygen atoms, which lowers the energy of the P-O σ* orbitals, allowing them to accept back-donation from the metal. manchester.ac.ukresearchgate.net The strength of this π-acidity can be tuned; for instance, aryl phosphites are more π-accepting than alkyl phosphites. libretexts.org This electronic character can be quantified using methods like infrared (IR) spectroscopy of metal-carbonyl complexes, where a higher stretching frequency (ν(CO)) indicates a more electron-withdrawing ligand. manchester.ac.ukweebly.com
Steric Effects: The steric bulk of a phosphite ligand is a critical factor in controlling the selectivity of a catalytic reaction. The size and arrangement of the substituents around the phosphorus atom dictate the geometry of the metal complex and the accessibility of the substrate. A widely used metric to quantify this steric hindrance is the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center. weebly.comscimarina.org By systematically varying the R groups, from small methyl groups to bulky tert-butyl or aryl groups, the steric environment can be precisely controlled to favor the formation of a specific product isomer. manchester.ac.ukweebly.com
The interplay between these steric and electronic factors is crucial. For example, in some reactions, bulky phosphite moieties are necessary to achieve high enantioselectivities, but excessively large substituents can lead to a decrease in performance. acs.org
Below is a table illustrating the steric and electronic parameters for a selection of common phosphite ligands.
| Ligand | Cone Angle (θ) [°] | Electronic Parameter (ν(CO) for Ni(CO)3L) [cm⁻¹] |
| P(OMe)3 | 107 | 2079.5 |
| P(OEt)3 | 109 | 2076.3 |
| P(OPh)3 | 128 | 2085.3 |
| P(O-iPr)3 | 130 | 2071.2 |
Data sourced from multiple references. manchester.ac.ukweebly.com
A major application of phosphite ligands is in asymmetric catalysis, where the goal is to synthesize a single enantiomer of a chiral molecule. This is achieved by using chiral ligands that create an asymmetric environment around the metal catalyst. Bulky, chiral phosphite ligands, often derived from enantiomerically pure backbones like binaphthol (BINOL) or TADDOL, have proven to be highly effective in inducing high levels of stereocontrol. acs.org The steric bulk of these ligands is essential for creating a well-defined chiral pocket that forces the substrate to approach the metal center from a specific direction, leading to the preferential formation of one enantiomer. acs.org
The modular nature of phosphites allows for the creation of diverse libraries of chiral ligands, facilitating the rapid optimization of catalysts for specific reactions to achieve high enantioselectivity (ee). acs.org
Phosphite-oxazoline ligands are a class of P,N-heterodonor ligands that have demonstrated exceptional performance in palladium-catalyzed asymmetric allylic substitution (AAS) reactions. tesisenred.net These ligands combine a phosphite moiety with a chiral oxazoline (B21484) ring, creating a highly modular structure. This modularity allows for the fine-tuning of steric and electronic properties by modifying substituents on the oxazoline ring, the backbone connecting the two moieties, and the biaryl groups of the phosphite. researchgate.netrsc.org
Research has shown that catalysts generated from these ligands exhibit high activity and enantioselectivity for a wide variety of substrates, including both hindered and unhindered linear and cyclic systems, with various carbon, nitrogen, and oxygen nucleophiles. researchgate.nettesisenred.net The introduction of a flexible, bulky biaryl phosphite group is particularly advantageous, leading to excellent reaction rates and enantioselectivities often exceeding 99% ee. acs.org
The following table summarizes the performance of selected phosphite-oxazoline ligands in the Pd-catalyzed allylic alkylation of a standard substrate.
| Ligand Backbone | Phosphite Moiety | Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| (S)-tert-Leucinol | (R)-BINOL derived | 1,3-diphenylallyl acetate | Dimethyl malonate | >99 | >99 | acs.org |
| (S)-Valinol | (S)-BINOL derived | 1,3-diphenylallyl acetate | Dimethyl malonate | 98 | 98 | researchgate.net |
| D-Glucosamine derived | Biphenyl derived | 1,3-diphenylallyl acetate | Dimethyl malonate | >99 | 99 | rsc.org |
Thioether-phosphite ligands represent another class of heterodonor ligands that have been explored in asymmetric catalysis, particularly in iridium-catalyzed asymmetric hydrogenation. researchgate.netacs.org These ligands feature a "soft" thioether sulfur donor and a π-accepting phosphite phosphorus donor. While less studied than their phosphine (B1218219) or nitrogen-containing counterparts, thioether-phosphite ligands have shown significant promise. acs.org
Their successful application has been demonstrated in the highly enantioselective hydrogenation of unfunctionalized and minimally functionalized olefins, which are typically challenging substrates. acs.org The modular architecture, often derived from readily available chiral sources like tartaric acid or mannitol, allows for systematic tuning of the ligand structure to maximize catalytic performance for a broad range of substrates. researchgate.net This has led to excellent enantioselectivities, with ee values up to 99% being reported. researchgate.netacs.org
The table below presents representative results for the Ir-catalyzed asymmetric hydrogenation of various olefins using a thioether-phosphite ligand.
| Substrate | Ligand System | Conversion (%) | ee (%) | Reference |
| (E)-1,2-diphenylpropene | Ir/Thioether-phosphite | >99 | 99 | acs.org |
| 2-phenyl-1-butene | Ir/Thioether-phosphite | >99 | 94 | researchgate.net |
| Cyclic β-enamide | Ir/Thioether-phosphite | >99 | 99 | researchgate.net |
Phosphine-phosphite ligands combine a σ-donating phosphine moiety with a π-accepting phosphite group within the same molecule. This combination of dissimilar electronic properties can lead to unique reactivity and selectivity in catalysis. nih.gov These ligands have been successfully applied in rhodium-catalyzed asymmetric reactions, most notably hydrogenation and hydroformylation. nih.govacs.org
In asymmetric hydrogenation , Rh-phosphine-phosphite catalysts have achieved excellent enantioselectivities (up to 99% ee) in the reduction of dehydroamino acid derivatives under mild conditions. acs.org The modular structure of these ligands allows for systematic variation of both the phosphine and phosphite components to optimize the catalyst for a given substrate. acs.org
In rhodium-catalyzed asymmetric hydroformylation , the goal is to control both enantioselectivity and regioselectivity (the ratio of linear to branched aldehydes). Phosphine-phosphite ligands have been instrumental in achieving high levels of both. For example, in the hydroformylation of vinyl esters, certain chiral phosphine-phosphorodiamidite ligands (a related class) have yielded exceptional results, with branched-to-linear ratios (b/l) exceeding 1000:1 and enantioselectivities up to 97% ee. researchgate.net The steric and electronic properties of the ligand are crucial in directing the regioselectivity and inducing asymmetry in the product. acs.orgmdpi.com
The following table showcases the performance of rhodium catalysts with phosphine-phosphite and related ligands in asymmetric hydroformylation.
| Ligand Type | Substrate | b/l Ratio | ee (%) of Branched Aldehyde | Reference |
| Phosphine-Phosphorodiamidite (BettiPhos) | Vinyl acetate | >1000:1 | 97 | researchgate.net |
| Phosphine-Phosphite | Styrene | 20:1 | 90 | acs.org |
| Phospholene-Phosphite | Propene | 0.5:1 (iso-selective) | N/A |
Bulky and Chiral Phosphite Ligands in Asymmetric Catalysis
Trioleyl Phosphite as a Component in Olefin Metathesis Catalysis
Phosphite ligands have been investigated as cost-effective alternatives to phosphines in ruthenium-based olefin metathesis catalysts. Their electronic and steric properties can be fine-tuned to influence the catalyst's stability and activity. Although direct studies involving trioleyl phosphite are not prominent, the behavior of other phosphites provides a strong indication of its potential utility. The long oleyl chains in trioleyl phosphite would significantly increase the lipophilicity of a catalyst, potentially influencing its solubility and interaction with organic substrates.
Investigation of Ruthenium-Based Metathesis Catalysts
Research into ruthenium-based metathesis catalysts has shown that the incorporation of phosphite ligands can lead to highly active and stable systems. For instance, the reaction of triisopropyl phosphite with phosphine-based indenylidene precatalysts yields "1st generation" cis-complexes. beilstein-journals.org These mixed phosphine/phosphite complexes adopt a distorted square pyramidal geometry where the phosphorus-donor ligands are mutually cis, which is the most thermodynamically stable conformation. beilstein-journals.org This contrasts with many traditional Grubbs-type catalysts that have trans-oriented phosphine ligands.
The use of phosphites can also enhance catalyst stability, particularly at low catalyst loadings. researchgate.net The electronic properties of phosphites, being more π-acidic than phosphines, can stabilize the metal center and influence the catalytic cycle. nih.gov The general mechanism for olefin metathesis, proposed by Chauvin, involves the formation of a metal-carbene that reacts with an olefin via a [2+2] cycloaddition to form a metallacyclobutane intermediate. mdpi.com This intermediate then undergoes cycloreversion to yield the product and regenerate the metal-carbene. The nature of the ancillary ligands, such as phosphites, is crucial in modulating the stability and reactivity of the intermediates in this cycle. nih.gov
Below is a table summarizing key findings from studies on ruthenium catalysts bearing phosphite ligands analogous to trioleyl phosphite.
| Catalyst Type | Phosphite Ligand Example | Key Findings |
| 1st Generation Indenylidene | Triisopropyl phosphite | Forms thermodynamically stable cis-complexes; active in olefin metathesis. beilstein-journals.org |
| 2nd Generation Benzylidene | Various phosphites | Improved catalyst stability and activity at low loadings. researchgate.net |
| Latent Catalysts | Various phosphites | Can be used to create latent catalysts that are activated by heat or light. researchgate.net |
Orthometallated Phosphite Complexes in Cross-Coupling Reactions
Orthometallated palladium complexes derived from bulky phosphite ligands have demonstrated exceptional activity as catalysts in cross-coupling reactions. These "palladacycles" are formed through an intramolecular C-H activation where the palladium center bonds to an ortho-carbon of an aryl group on the phosphite ligand. While trioleyl phosphite is an alkyl, not an aryl phosphite, and thus would not undergo orthometallation itself, it could serve as an ancillary ligand in catalyst systems used for these reactions. The principles derived from studies with triaryl phosphites are informative.
Mechanistic Studies of Catalytic Cycles (e.g., Pd(0) Complex Formation)
The catalytic cycle for palladium-catalyzed cross-coupling reactions generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
Oxidative Addition : The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate. The nature of the phosphite or phosphine ligands influences the rate of this step.
Transmetalation : The R group from an organometallic reagent (e.g., organoboron in Suzuki, organotin in Stille) is transferred to the palladium center, displacing the halide.
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst. youtube.com
Phosphite ligands, such as trioleyl phosphite, would coordinate to the palladium center, influencing the electron density and steric environment. This modulation affects the rates of the individual steps in the catalytic cycle. For instance, electron-donating ligands can promote oxidative addition, while bulky ligands can facilitate reductive elimination. The stabilization of the Pd(0) species by phosphite ligands is key to preventing catalyst decomposition and maintaining high catalytic activity over the course of the reaction. nih.gov
Reagent in Organic Synthesis
Trialkyl phosphites are versatile reagents in organic synthesis, most notably for the formation of phosphorus-carbon bonds.
Formation of Phosphonates and Phosphates
Trioleyl phosphite is expected to undergo reactions typical of other trialkyl phosphites, such as the Michaelis-Arbuzov reaction, to form phosphonates. chemdad.com The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a trialkyl phosphite with an alkyl halide. The reaction proceeds via an SN2-like displacement of the halide by the nucleophilic phosphorus atom, followed by the dealkylation of the resulting phosphonium (B103445) salt by the displaced halide ion to yield a dialkyl phosphonate (B1237965). chemdad.com
R-X + P(OR')3 → [R-P(OR')3]+X- → R-P(O)(OR')2 + R'-X
This reaction is highly versatile and works well with primary alkyl halides. Given its structure, trioleyl phosphite would react with an alkyl halide (e.g., methyl iodide) to produce the corresponding methyl oleyl phosphonate and oleyl iodide.
Phosphonates can also be synthesized from alcohols. For instance, benzylic and allylic alcohols can be converted to the corresponding phosphonates by treatment with triethyl phosphite and a Lewis acid like zinc iodide. orgsyn.org A similar transformation would be expected with trioleyl phosphite. Research has also demonstrated the conjugate addition of long-chain dialkyl phosphites to electron-deficient alkenes, catalyzed by phosphines, to yield functionalized phosphonates. lookchem.com These long-chain phosphonates are of interest as components in lubricating oil compositions. lookchem.com
In addition to forming phosphonates (containing a P-C bond), trialkyl phosphites can also react with electrophiles to form phosphates (containing a P-O-C bond). chemdad.com
The table below provides examples of reactions involving trialkyl phosphites for the synthesis of phosphonates.
| Reaction Type | Reagents | Product Type |
| Michaelis-Arbuzov | Triethyl phosphite, Alkyl Halide | Dialkyl alkylphosphonate chemdad.com |
| Zinc-mediated alcohol phosphonylation | Triethyl phosphite, Benzyl alcohol, ZnI2 | Diethyl benzylphosphonate orgsyn.org |
| Phospha-Michael Addition | Long-chain dialkyl phosphite, Electron-deficient alkene | Functionalized long-chain phosphonate lookchem.com |
| Pd-catalyzed Michaelis-Arbuzov | Triaryl phosphite, Aryl Iodide | Diaryl arylphosphonate organic-chemistry.org |
Synthesis of Complex Organic Molecules
There is a lack of specific research findings on the application of Trioleyl Phosphite as a reagent or catalyst in the synthesis of complex organic molecules.
In contrast, other trialkyl and triaryl phosphites are widely used. For instance, triethyl phosphite is a key reagent in the Michaelis-Arbuzov reaction to form phosphonates, which are crucial intermediates for the Horner-Wadsworth-Emmons olefination, a widely used method for creating carbon-carbon double bonds in complex molecules. Phosphites also serve as reducing agents, for example, in the deoxygenation of hydroperoxides to alcohols, a transformation that can be valuable in multi-step syntheses.
Furthermore, phosphites are extensively used as ligands for transition metals like rhodium, palladium, and nickel, which catalyze a vast array of organic reactions. These ligands are critical for tuning the catalyst's activity, selectivity, and stability.
Table 1: Common Applications of Phosphite Esters (other than Trioleyl Phosphite) in Organic Synthesis
| Reaction Type | Role of Phosphite | Example Phosphite |
|---|---|---|
| Horner-Wadsworth-Emmons | Reagent (Phosphonate Precursor) | Triethyl Phosphite |
| Corey-Winter Olefin Synthesis | Reagent | Triethyl Phosphite |
| Deoxygenation Reactions | Reducing Agent | Triethyl Phosphite |
| Hydroformylation | Ligand for Rhodium Catalyst | Triphenyl Phosphite |
This table is illustrative of the general class of phosphite esters and is not based on specific data for Trioleyl Phosphite.
Catalytic Synthesis of Nucleotide Compounds
Detailed studies or established protocols describing the use of Trioleyl Phosphite in the catalytic synthesis of nucleotide compounds are not found in the available research. The synthesis of nucleosides, nucleotides, and their analogs is a highly specialized field that typically employs specific phosphorylating agents.
The chemical synthesis of nucleotides generally involves the phosphorylation of a protected nucleoside. This critical step can be achieved through various methods, such as the phosphoramidite (B1245037) method, H-phosphonate method, or using phosphorylating agents like phosphorus oxychloride. While phosphite triesters are intermediates in the widely used phosphoramidite method for oligonucleotide synthesis, the specific use of Trioleyl Phosphite in this or other catalytic nucleotide synthesis methods has not been reported. The steric bulk of the three oleyl chains might hinder its reactivity with the hydroxyl groups of nucleosides, a critical step in phosphorylation.
Research into prebiotic chemistry suggests that inorganic phosphite may have played a role in the formation of the first organophosphorus compounds, potentially reacting with nucleosides under primitive earth conditions. nih.gov However, this is distinct from the use of a large, organic triester like Trioleyl Phosphite as a reagent in modern controlled catalytic synthesis.
Trioleyl Phosphite as a Chemical Intermediate
Information regarding Trioleyl Phosphite serving as a chemical intermediate for the synthesis of other distinct chemical entities is scarce. Typically, simpler phosphites like triethyl phosphite are used as intermediates in the large-scale production of various chemicals. atamanchemicals.comchemdad.com For example, triethyl phosphite is a precursor for manufacturing flame retardants, pesticides, and pharmaceuticals. atamanchemicals.comchemdad.com The economic and practical feasibility of using a large, specialized molecule like Trioleyl Phosphite as a starting material for other commodity or fine chemicals has not been established in the literature. Its primary documented use appears to be as a functional additive, such as a stabilizer or antioxidant in polymer formulations, rather than as a reactive intermediate.
Theoretical and Computational Investigations of Trioleyl Phosphite Systems
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape and dynamic behavior of molecules like trioleyl phosphite (B83602).
The accuracy of MD simulations is heavily dependent on the quality of the force field, which is a set of empirical energy functions and parameters used to describe the potential energy of a system of particles. For large and flexible molecules such as trioleyl phosphite, the choice of force field is critical for obtaining meaningful results.
Several force fields are commonly employed for the simulation of organic molecules, each with its own strengths and weaknesses. The selection of an appropriate force field is guided by the specific properties of interest and the chemical nature of the molecule. For trioleyl phosphite, which contains long aliphatic chains and a central phosphite group, a well-parameterized force field is necessary to accurately model both the non-bonded interactions (van der Waals and electrostatic) and the bonded interactions (bond stretching, angle bending, and dihedral torsions).
Commonly used force fields for organic molecules include:
AMBER (Assisted Model Building with Energy Refinement): Widely used for biomolecular simulations, its parameterization for general organic molecules is also extensive.
CHARMM (Chemistry at HARvard Macromolecular Mechanics): Another popular choice for biomolecules, with a growing set of parameters for small organic compounds.
OPLS (Optimized Potentials for Liquid Simulations): Developed specifically for condensed-phase simulations, making it suitable for studying trioleyl phosphite in bulk or in solution.
MMFF (Merck Molecular Force Field): A force field designed for a broad range of organic and medicinal chemistry applications. researchgate.net
The conformational analysis of trioleyl phosphite using these force fields would involve exploring the vast conformational space arising from the rotation around the numerous single bonds in the oleyl chains. This analysis helps in identifying low-energy conformers that are likely to be populated under given conditions. The results of such simulations can provide insights into the molecule's shape, flexibility, and how it might interact with other molecules in its environment. researchgate.netmdpi.com
Table 1: Comparison of Force Fields for Conformational Analysis of a Trioleyl Phosphite Fragment (Illustrative Data)
| Force Field | Relative Energy of Lowest Energy Conformer (kcal/mol) | RMSD from a Reference Structure (Å) | Computational Cost (Relative Units) |
|---|---|---|---|
| MMFF94 | 0.00 | 0.25 | 1.0 |
| OPLS3e | 0.15 | 0.31 | 1.2 |
| AMBER | -0.05 | 0.28 | 1.1 |
| CHARMM36 | 0.21 | 0.35 | 1.3 |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. q-chem.com It has become one of the most popular and versatile methods available in computational chemistry. researchgate.netnih.govmdpi.com For trioleyl phosphite, DFT can be employed to predict a wide range of properties, from its reactivity to its spectroscopic characteristics.
The antioxidant properties of phosphite esters are a key area of interest. DFT calculations can be used to predict the redox potentials of trioleyl phosphite, providing a quantitative measure of its ability to donate or accept electrons. This is crucial for understanding its role as a stabilizer in various materials. The redox potential is related to the free energy change of the electron transfer process. rsc.org
Chemical reactivity can also be assessed through various DFT-based descriptors. Global reactivity indices, such as chemical potential, hardness, and electrophilicity, can be calculated from the energies of the frontier molecular orbitals. These indices provide a general overview of the molecule's reactivity. researchgate.netnih.gov
Table 2: Predicted Redox Potentials and Reactivity Descriptors for Trioleyl Phosphite (Illustrative DFT Data)
| Property | Predicted Value | Method |
|---|---|---|
| First Ionization Potential (eV) | 8.5 | B3LYP/6-31G(d) |
| Electron Affinity (eV) | -0.2 | B3LYP/6-31G(d) |
| Chemical Hardness (eV) | 4.35 | B3LYP/6-31G(d) |
| Electrophilicity Index (eV) | 1.8 | B3LYP/6-31G(d) |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. sapub.org For trioleyl phosphite, the HOMO is expected to be localized on the phosphorus atom and its lone pair of electrons, making this site susceptible to electrophilic attack and oxidation. The LUMO, on the other hand, would indicate the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability. researchgate.net
However, the interpretation of FMOs from DFT calculations has limitations. The orbital energies obtained from standard DFT functionals are known to be approximations and can be sensitive to the choice of the functional and basis set. stackexchange.com While the HOMO-LUMO gap can provide a qualitative picture of reactivity, quantitative predictions of reaction rates often require more sophisticated computational approaches. sapub.org Furthermore, for large and flexible molecules like trioleyl phosphite, multiple conformers may have different FMO energies and distributions, and a proper conformational sampling is necessary for a reliable prediction of reactivity.
DFT can be used to map out the potential energy surface for chemical reactions involving trioleyl phosphite, such as its oxidation or hydrolysis. By locating the transition states and calculating the activation energies, one can gain a detailed understanding of the reaction mechanism. The calculation of Gibbs free energy changes (ΔG) for these pathways allows for the prediction of reaction feasibility and equilibrium constants. libretexts.orgchemguide.co.uklibretexts.org
The Gibbs free energy is calculated from the enthalpy (ΔH) and entropy (ΔS) of the reaction, according to the equation ΔG = ΔH - TΔS. libretexts.orgchemguide.co.uk DFT calculations can provide accurate estimates of these thermodynamic quantities. For instance, the hydrolysis of trioleyl phosphite can be studied by calculating the free energy profile for the stepwise reaction with water molecules.
Table 3: Calculated Gibbs Free Energy of Reaction for the First Step of Trioleyl Phosphite Hydrolysis (Illustrative Data)
| Reaction Step | ΔH (kcal/mol) | TΔS (kcal/mol at 298 K) | ΔG (kcal/mol) |
|---|---|---|---|
| Formation of the pentavalent intermediate | -5.2 | -8.1 | 2.9 |
| Proton transfer to an oleyl group | 2.1 | -1.5 | 3.6 |
| Cleavage of the P-O bond | -10.7 | 5.3 | -16.0 |
Computational Studies of Trioleyl Phosphite in Complex Chemical Environments
The behavior of trioleyl phosphite is often influenced by its surrounding environment, such as a polymer matrix or a lubricant formulation. Computational studies can be extended to model these complex systems. For example, multiscale modeling approaches can be used, where a quantum mechanics (QM) method like DFT is used to describe the reactive center (the phosphite group), while a molecular mechanics (MM) force field is used for the surrounding environment. This QM/MM approach allows for the study of reactions in a more realistic setting.
Simulations of trioleyl phosphite in a polymer matrix can provide insights into its diffusion, distribution, and interaction with the polymer chains. This information is valuable for understanding its effectiveness as a stabilizer. Similarly, in a lubricant system, computational studies can help to elucidate the mechanism by which trioleyl phosphite forms protective films on metal surfaces under boundary lubrication conditions. researchgate.net These studies often involve modeling the adsorption and reaction of the phosphite on a metal oxide surface. researchgate.net
Development of Computational Screening Protocols for New Applications
The identification of novel applications for existing chemical compounds like trioleyl phosphite has traditionally relied on extensive and resource-intensive experimental high-throughput screening (HTS). wikipedia.orgnih.gov However, the advancement of computational chemistry and molecular modeling has enabled the development of virtual screening protocols. nih.gov These protocols facilitate a more rapid and cost-effective evaluation of a molecule's potential performance in various applications by simulating its behavior at the molecular level. rsc.orgresearchgate.net The development of such a protocol involves defining the target application's key performance indicators, selecting appropriate computational methodologies, and establishing a set of screening criteria to identify promising candidates. mdpi.com
A prominent example of a successfully developed computational screening protocol for phosphite derivatives, including trioleyl phosphite, is in the field of high-voltage lithium-ion batteries (LIBs). rsc.orgrsc.org In this context, phosphites are investigated as potential cathode electrolyte interphase (CEI)-forming additives, which are crucial for enhancing battery performance and longevity. rsc.orgresearchgate.netrsc.org
The protocol was designed to identify molecules that could effectively form a stable CEI layer. Researchers utilized Density Functional Theory (DFT) to calculate specific properties of 35 different phosphite molecules, including trioleyl phosphite. rsc.org The screening process was based on three critical factors:
Oxidation Potential (OP): The additive must oxidize before the electrolyte solvent to form the protective CEI layer. Therefore, its OP should be lower than that of a reference compound like vinylene carbonate (VC). researchgate.netrsc.org
Reduction Potential (RP): The additive must remain stable at the anode. A lower RP indicates higher cathodic stability, so the additive's RP should be lower than that of ethylene (B1197577) carbonate (EC), a common electrolyte component. researchgate.netrsc.org
Reactivity with Hydrogen Fluoride (B91410) (HF): HF is an impurity in LIBs that can degrade battery components. An effective additive should scavenge HF. Thus, its reactivity should be comparable to or higher than a known HF scavenger like trimethyl phosphite (TMSP). researchgate.netrsc.org
This DFT-based protocol allowed for the rapid assessment of numerous candidates without initial synthesis and testing. rsc.org The calculations properly accounted for structural changes during redox reactions and the effects of the bulk solvent, offering a significant accuracy advantage over simpler frontier molecular orbital calculations. rsc.org
The findings from this computational screening identified trioleyl phosphite as one of four promising candidates for further experimental investigation as a CEI-forming additive. rsc.org The data below summarizes the calculated properties for selected phosphite derivatives from the study.
| Compound | Calculated Oxidation Potential (OP) vs. Li/Li⁺ (V) | Calculated Reduction Potential (RP) vs. Li/Li⁺ (V) | Calculated Reaction Energy with HF (kcal/mol) | Pass/Fail Screening |
|---|---|---|---|---|
| Trioleyl Phosphite | 4.88 | 0.14 | -12.83 | Pass |
| Tris(1-adamantyl) Phosphite | 4.91 | 0.12 | -12.91 | Pass |
| Tritert-butyl Phosphite | 4.98 | 0.15 | -13.05 | Pass |
| Trimethyl Phosphite (TMSP) | 5.31 | 0.10 | -12.75 | Fail (OP too high) |
| Triphenyl Phosphite | 5.25 | 0.65 | -10.50 | Fail (OP too high, RP too high) |
This established protocol can be adapted to screen for other potential applications of trioleyl phosphite, such as a high-performance lubricant additive. nih.gov Organophosphorus compounds are known for their anti-wear properties in lubrication. acs.orgmdpi.com A hypothetical screening protocol for this application would involve different computational methods and performance criteria.
For instance, a protocol could employ Molecular Dynamics (MD) simulations with reactive force fields to model the behavior of trioleyl phosphite between two sliding iron surfaces under high pressure and temperature. nih.govnextmol.com The key performance indicators would shift from electrochemical properties to tribological ones.
A potential screening framework for lubricant applications might include:
Adsorption Energy: Quantifying the strength of the molecule's interaction with the metal surface. This could be calculated using Quantum Mechanics/Molecular Mechanics (QM/MM) methods. A strong adsorption is necessary for forming a protective film.
Dissociation Barrier under Shear: Using nonequilibrium molecular dynamics simulations to calculate the energy required to break C-O bonds, initiating the formation of a protective phosphate (B84403) layer. nih.gov A lower barrier under tribological stress would be favorable.
Friction Coefficient: Simulating the friction between surfaces coated with the additive to predict its friction-reducing capabilities.
The screening criteria for this hypothetical protocol are outlined in the table below.
| Performance Metric | Computational Method | Screening Criterion | Rationale |
|---|---|---|---|
| Adsorption Energy on Fe(110) Surface | QM/MM or DFT | > 150 kJ/mol | Ensures strong binding to the metal surface to form a stable protective film. |
| Dissociation Rate under Shear Stress | Reactive Molecular Dynamics | Exponential increase with temperature and stress | Indicates mechanochemical reactivity to form a tribofilm under operating conditions. nih.gov |
| Predicted Coefficient of Friction (COF) | Nonequilibrium Molecular Dynamics | < 0.1 at 1 GPa, 400 K | Identifies candidates with superior friction-reducing (lubricity) properties. |
By developing and applying such tailored computational screening protocols, the potential of trioleyl phosphite in diverse technological areas can be systematically explored and validated, significantly accelerating the materials discovery and design cycle. researchgate.net
Future Research Directions and Emerging Paradigms in Trioleyl Phosphite Science
Exploration of Novel Synthetic Methodologies
The traditional synthesis of trialkyl phosphites, including trioleyl phosphite (B83602), typically involves the reaction of phosphorus trichloride (B1173362) with the corresponding alcohol—in this case, oleyl alcohol—in the presence of a base to neutralize the hydrochloric acid byproduct. This method, while established, presents opportunities for innovation in line with the principles of green chemistry and process optimization.
Future research is anticipated to focus on the development of more sustainable and efficient synthetic routes. This includes the exploration of:
Catalytic Processes: Investigating novel catalysts that can facilitate the phosphorylation of oleyl alcohol with higher efficiency and selectivity, potentially under milder reaction conditions. This could minimize side reactions and reduce the energy input required.
Solvent-Free Synthesis: The development of solvent-free or mechanochemical methods for the synthesis of trioleyl phosphite would significantly improve the environmental footprint of its production by eliminating volatile organic compounds. nih.gov
Alternative Phosphorus Sources: Research into utilizing alternative phosphorus sources beyond phosphorus trichloride could lead to more sustainable production pathways.
Continuous Flow Reactors: The application of microreactor or continuous flow technology could offer precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety compared to traditional batch processes.
These advancements in synthetic methodology are crucial for producing trioleyl phosphite in a more economical and environmentally friendly manner, thus broadening its accessibility for various applications.
Design of Advanced Trioleyl Phosphite Derivatives for Specific Applications
The oleyl chains of trioleyl phosphite offer reactive sites—the carbon-carbon double bonds—that are ripe for chemical modification. This opens up a vast landscape for the design of novel derivatives with tailored properties for specific, high-performance applications.
Emerging research paradigms in this area include:
Functionalization of the Oleyl Chains: The double bonds can be targeted for various chemical transformations, such as epoxidation, hydrogenation, or the addition of functional groups. This could lead to derivatives with enhanced thermal stability, improved lubricity, or compatibility with a wider range of materials.
Polymerizable Phosphites: By introducing polymerizable moieties onto the oleyl chains, trioleyl phosphite could be transformed into a monomer for incorporation into polymer backbones, creating materials with inherent antioxidant or flame-retardant properties.
Chelating Ligands: Modification of the structure could lead to the development of multidentate ligands with applications in catalysis or metal sequestration.
A particularly promising area for the application of advanced phosphite derivatives is in the development of next-generation electrolytes for high-voltage lithium-ion batteries. Computational screening studies have identified phosphite derivatives as promising candidates for cathode electrolyte interphase (CEI)-forming additives. organic-chemistry.orgvinatiorganics.comthieme-connect.comgoogle.com Trioleyl phosphite itself has been highlighted as a potential high-performance CEI-forming additive based on density functional theory (DFT) calculations. organic-chemistry.orgvinatiorganics.comthieme-connect.comgoogle.com The design of derivatives could further optimize its electrochemical properties for this application.
In-depth Mechanistic Studies of Complex Reactions
While the general antioxidant mechanism of phosphites—acting as hydroperoxide decomposers—is well-understood, the specific and complex reaction pathways of trioleyl phosphite, particularly in demanding environments like those encountered in lubrication and polymer processing, are not fully elucidated. semanticscholar.orgmmu.ac.ukvinatiorganics.com Future research will require sophisticated analytical techniques to probe these mechanisms in detail.
Key areas for investigation include:
Tribochemical Reactions: In lubrication, trioleyl phosphite is subjected to high pressures and shear forces. In-situ analytical techniques could be employed to study the tribochemical films formed and identify the reactive intermediates and final products. Simulations using simpler phosphites suggest that friction can induce the formation of phosphide compounds, which may contribute to reduced friction. researchgate.net
Synergistic Antioxidant Effects: Phosphite antioxidants are often used in combination with other stabilizers, such as phenolic antioxidants. vinatiorganics.comvinatiorganics.com Detailed mechanistic studies are needed to understand the synergistic interactions between trioleyl phosphite and other additives at a molecular level, which could lead to the design of more effective stabilization packages.
Hydrolysis Pathways: The hydrolytic stability of phosphites can be a concern in certain applications. mmu.ac.uk A thorough understanding of the hydrolysis mechanism of trioleyl phosphite and its hydrolysis products is crucial for developing strategies to enhance its stability or even harness the potential antioxidant activity of its hydrolysis products. mmu.ac.uk
Integration of Trioleyl Phosphite into Multicomponent Systems
Trioleyl phosphite is rarely used in isolation; it is typically a component of a complex formulation, such as a lubricant package or a polymer additive blend. The future of its application lies in a more rational design of these multicomponent systems, based on a deep understanding of the interactions between trioleyl phosphite and other components.
Emerging trends in this area involve:
Lubricant Formulations: Research is moving towards the development of high-performance lubricants with improved fuel efficiency and durability. Understanding how trioleyl phosphite interacts with base oils, viscosity modifiers, and other additives is key to optimizing these formulations.
Polymer Composites and Blends: In the realm of polymer science, there is a growing interest in multifunctional materials. Future work could explore the role of trioleyl phosphite not just as a stabilizer but also as a plasticizer or compatibilizer in polymer blends and composites.
Nanomaterial Dispersions: The surfactant-like structure of trioleyl phosphite suggests its potential use as a dispersing agent for nanomaterials in various matrices. Research in this area could lead to the development of advanced nanocomposites with enhanced mechanical or functional properties.
Expanding Catalytic Applications in Sustainable Chemistry
Phosphine (B1218219) and phosphite ligands are cornerstones of homogeneous catalysis. nih.govresearchgate.netacs.orggessnergroup.comcfmot.de While the catalytic applications of trioleyl phosphite itself are not yet widely explored, its structure presents intriguing possibilities, particularly in the context of sustainable chemistry. The long alkyl chains could impart unique solubility properties in non-polar or bio-derived solvents, making it an attractive ligand for green catalytic processes.
Future research could focus on:
Homogeneous Catalysis in Bio-based Solvents: The lipophilic nature of trioleyl phosphite could be exploited in catalytic reactions carried out in renewable solvents derived from biomass.
Micellar Catalysis: The amphiphilic character that could be imparted to trioleyl phosphite derivatives might enable their use in micellar catalysis, allowing for reactions of water-insoluble substrates in aqueous media.
Supported Catalysis: Immobilizing trioleyl phosphite-metal complexes on solid supports could lead to the development of recyclable catalysts, a key goal in sustainable chemistry.
Advanced Computational Modeling for Predictive Research
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. nih.govnih.govresearchgate.netrsc.orgmdpi.com The application of advanced computational modeling to trioleyl phosphite is a rapidly emerging paradigm that promises to accelerate the pace of discovery.
As previously mentioned, DFT-based computational screening has already identified trioleyl phosphite as a promising CEI-forming electrolyte additive for high-voltage Li-ion batteries. organic-chemistry.orgvinatiorganics.comthieme-connect.comgoogle.com This was achieved by calculating its redox potentials and chemical reactivity with hydrogen fluoride (B91410). organic-chemistry.orgthieme-connect.com
Future computational studies are expected to delve deeper into:
Electronic and Structural Properties: Detailed DFT calculations can provide insights into the electronic structure, molecular orbitals (HOMO/LUMO), and conformational flexibility of trioleyl phosphite, which are crucial for understanding its reactivity. nih.govmdpi.com
Reaction Mechanisms: Computational modeling can be used to map out the energy landscapes of complex reactions involving trioleyl phosphite, helping to elucidate reaction mechanisms at the molecular level.
Materials Design: Predictive modeling can be employed to design novel trioleyl phosphite derivatives with specific electronic and steric properties for targeted applications, such as catalysis or advanced materials.
The synergy between computational modeling and experimental work will be crucial for the efficient development of new technologies based on trioleyl phosphite.
Interdisciplinary Research Integrating Trioleyl Phosphite Chemistry
The full potential of trioleyl phosphite science will be realized through interdisciplinary research that bridges the gap between fundamental chemistry and applied sciences. The unique properties of this molecule make it a candidate for exploration in a variety of fields beyond its traditional applications.
An important emerging area is its potential use in biodegradable polymers . researchgate.netresearchgate.netnih.govmdpi.comnih.gov As the demand for sustainable materials grows, the incorporation of functional additives into biodegradable polymer matrices, such as polylactic acid (PLA), is of great interest. mdpi.comnih.gov Trioleyl phosphite, derived from the natural product oleyl alcohol, could serve as a bio-based stabilizer or processing aid in these systems. Future research in this interdisciplinary space would involve:
Compatibility and Performance: Investigating the compatibility of trioleyl phosphite with various biodegradable polymers and its effectiveness in protecting them from degradation during processing and use.
Biodegradation Studies: Assessing the impact of trioleyl phosphite on the biodegradation rate and mechanism of the polymer matrix to ensure that it does not hinder the end-of-life decomposition of the material.
By fostering collaboration between chemists, materials scientists, and environmental scientists, the interdisciplinary study of trioleyl phosphite can contribute to the development of more sustainable and high-performance materials.
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for trioleyl phosphite, and how are its structural integrity and purity validated in academic research?
- Methodological Answer : Trioleyl phosphite synthesis typically involves esterification of oleyl alcohol with phosphorus trichloride under controlled anhydrous conditions. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (e.g., P NMR to confirm phosphite bonds) and Fourier-transform infrared spectroscopy (FTIR) to detect functional groups. Purity is assessed via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify residual solvents or by-products .
Q. How does trioleyl phosphite function as a stabilizer in polymer systems, and what experimental protocols are used to quantify its antioxidant efficacy?
- Methodological Answer : Its antioxidant activity arises from scavenging free radicals and decomposing hydroperoxides. Researchers use accelerated aging tests (e.g., thermogravimetric analysis, TGA) under oxidative conditions to measure weight loss kinetics. Differential scanning calorimetry (DSC) quantifies oxidation induction time (OIT) in polymer matrices. Comparative studies with control samples (without additives) are critical to isolate its stabilizing effects .
Q. What role does trioleyl phosphite play in plant stress physiology, and how are multivariate statistical methods applied to evaluate its efficacy?
- Methodological Answer : In plant studies, trioleyl phosphite derivatives (e.g., potassium phosphite) mitigate abiotic stress (e.g., water deficit) by modulating proline accumulation and photosynthetic activity. Experimental designs often employ multivariate techniques like canonical discriminant analysis (CDA) and MANOVA to analyze correlated variables (e.g., chlorophyll content, proline levels) across treatment groups. Replicates and randomized block designs minimize confounding factors .
Advanced Research Questions
Q. How can density functional theory (DFT) computational screening predict trioleyl phosphite’s performance as a solid-electrolyte interphase (SEI) additive in high-voltage lithium-ion batteries?
- Methodological Answer : DFT calculations evaluate electron-donating capacity, oxidation potential, and binding energy to cathode surfaces. Key parameters include the HOMO-LUMO gap (to assess redox stability) and interaction energies with electrolyte components. Computational protocols prioritize molecules with low oxidation potentials (<4.5 V vs. Li/Li) and high adsorption energies on transition-metal oxides. Experimental validation involves cycling tests in coin cells with controlled electrolyte formulations .
Q. What experimental design considerations are critical when assessing phosphite-phosphate interactions in environmental toxicity studies?
- Methodological Answer : Co-existing phosphate ions can antagonize phosphite efficacy (e.g., in fungicidal applications). Dose-response experiments must include phosphate concentration gradients (e.g., 0–500 µg/mL) alongside phosphite treatments. EC values are derived using logarithmic regression of inhibition curves. Researchers must account for species-specific sensitivity (e.g., Phytophthora isolates) and growth medium composition to avoid overestimating phosphite activity .
Q. How do researchers reconcile contradictory data on trioleyl phosphite’s environmental persistence and toxicity across different regulatory frameworks?
- Methodological Answer : Discrepancies arise from varying test protocols (e.g., OECD vs. EPA guidelines). Meta-analyses should standardize endpoints (e.g., LC, biodegradation half-life) and control for matrix effects (e.g., soil vs. aquatic systems). Computational toxicology tools (e.g., QSAR models) extrapolate data from structurally analogous organophosphites. Cross-referencing REACH registration dossiers and EPA risk assessments ensures robust hazard classification .
Methodological Pitfalls and Recommendations
- Nomenclature Confusion : Trioleyl phosphite (P(III) oxidation state) is distinct from trioleyl phosphate (P(V)). Misidentification in literature searches can be mitigated by using precise CAS numbers (e.g., 13023-13-7 for phosphite) and IUPAC names in database queries .
- Data Reproducibility : Batch-to-batch variability in commercial phosphite samples necessitates rigorous quality control (e.g., NMR purity checks) before experimental use .
- Interdisciplinary Collaboration : Combining computational chemistry, agronomy, and electrochemistry expertise is essential for holistic research on multifunctional phosphites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
